Zoldonrasib
Description
Properties
CAS No. |
3034802-05-3 |
|---|---|
Molecular Formula |
C63H88F3N11O7 |
Molecular Weight |
1168.4 g/mol |
IUPAC Name |
(2S)-2-cyclopentyl-2-[(5S)-2-[(2R,3R)-3-cyclopropyl-1-methylaziridine-2-carbonyl]-2,7-diazaspiro[4.4]nonan-7-yl]-N-[(6S,8S,14S)-21-[5-(4-cyclopropylpiperazin-1-yl)-2-[(1S)-1-methoxyethyl]-3-pyridinyl]-18,18-dimethyl-9,15-dioxo-22-(2,2,2-trifluoroethyl)-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]acetamide |
InChI |
InChI=1S/C63H88F3N11O7/c1-39(82-5)52-47(30-44(33-67-52)72-25-23-71(24-26-72)42-14-15-42)55-48-32-61(2,3)38-84-60(81)49-11-8-20-77(69-49)58(79)50(31-45-34-73(27-28-83-45)43-16-17-51(46(48)29-43)76(55)37-63(64,65)66)68-57(78)54(40-9-6-7-10-40)74-21-18-62(35-74)19-22-75(36-62)59(80)56-53(70(56)4)41-12-13-41/h16-17,29-30,33,39-42,45,49-50,53-54,56,69H,6-15,18-28,31-32,34-38H2,1-5H3,(H,68,78)/t39-,45-,49-,50-,53+,54-,56+,62-,70?/m0/s1 |
InChI Key |
VKNNQJWNUPSOEK-VCAAAJMFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
RMC-9805: A Tri-Complex Inhibitor Targeting KRAS(G12D)
An In-depth Technical Guide on the Structure, Mechanism, and Preclinical Profile of a Novel Covalent KRAS(G12D)(ON) Inhibitor
Abstract
RMC-9805, also known as zoldonrasib, is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the GTP-bound (ON) state of the KRAS(G12D) mutant protein.[1][2] Developed by Revolution Medicines, this molecule employs a novel mechanism of action, forming a tri-complex with the KRAS(G12D) protein and the intracellular chaperone protein, cyclophilin A (CypA).[1][2][3] This tri-complex formation facilitates the covalent modification of the aspartate-12 residue of KRAS(G12D), effectively inhibiting its oncogenic signaling.[4] Preclinical studies have demonstrated the potent and selective activity of RMC-9805 in KRAS(G12D)-mutant cancer models, leading to the suppression of downstream signaling pathways, induction of apoptosis, and significant anti-tumor activity.[4] This technical guide provides a comprehensive overview of the structure, mechanism of action, and preclinical data for RMC-9805.
Introduction
The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and non-small cell lung cancers. The development of effective therapies targeting KRAS has been a long-standing challenge in oncology. RMC-9805 represents a significant advancement in this field, utilizing a unique "molecular glue" approach to inhibit the active, oncogenic form of KRAS(G12D).[1][2] This guide will delve into the core scientific principles and data that underpin the development of RMC-9805.
Structure and Physicochemical Properties
The definitive three-dimensional structure of the RMC-9805 tri-complex has been elucidated through X-ray crystallography and is available in the Protein Data Bank (PDB) under the accession code 9CTB.[1] This structure reveals the intricate molecular interactions between RMC-9805, KRAS(G12D), and cyclophilin A, providing a basis for understanding its mechanism of action.
Table 1: Physicochemical Properties of RMC-9805
| Property | Value |
| Molecular Formula | C60H77N11O12S |
| Molecular Weight | 1168.4 g/mol |
| LogP | 4.6 |
| Topological Polar Surface Area | 313 Ų |
| Hydrogen Bond Donors | 5 |
| Hydrogen Bond Acceptors | 18 |
| Rotatable Bonds | 15 |
Mechanism of Action
RMC-9805 functions as a covalent molecular glue, bringing together KRAS(G12D)(ON) and cyclophilin A to form a stable ternary complex.[1][2][3] This tri-complex formation sterically hinders the interaction of KRAS(G12D) with its downstream effectors, such as RAF kinases, thereby inhibiting the MAPK signaling pathway.[4]
A key feature of RMC-9805 is its finely tuned aziridine (B145994) covalent handle, which engages the poorly nucleophilic aspartate residue of the G12D mutant.[2] This covalent interaction ensures a durable and selective inhibition of the oncogenic KRAS protein.
Preclinical Data
The preclinical activity of RMC-9805 has been evaluated in a range of in vitro and in vivo models, demonstrating its potency, selectivity, and anti-tumor efficacy.
In Vitro Activity
RMC-9805 has shown potent inhibition of KRAS(G12D)-driven signaling and cell proliferation in various cancer cell lines.
Table 2: In Vitro Activity of RMC-9805 in AsPC-1 Pancreatic Cancer Cells (KRAS G12D/G12D)
| Assay | EC50 (nM) |
| pERK Inhibition | 23 |
| Cell Viability (CTG) | 17 |
Data sourced from Revolution Medicines corporate presentation.
In Vivo Efficacy
Oral administration of RMC-9805 has demonstrated significant anti-tumor activity in preclinical xenograft models of KRAS(G12D)-mutant cancers.
Table 3: In Vivo Anti-Tumor Activity of RMC-9805 in KRAS(G12D) Xenograft Models
| Model Type | Cancer Type | Response to Monotherapy |
| CDX & PDX | Pancreatic Ductal Adenocarcinoma (PDAC) | Objective responses in 7 of 9 models |
| PDX | Non-Small Cell Lung Cancer (NSCLC) | Objective responses in 6 of 9 models |
| CDX & PDX | Colorectal Cancer (CRC) | Less responsive to monotherapy, regressions achieved with combinations |
CDX: Cell-derived xenograft; PDX: Patient-derived xenograft. Data from AACR Annual Meeting 2023 abstract.[4]
Furthermore, preclinical studies have shown that RMC-9805 can synergize with immunotherapy, such as anti-PD-1 antibodies, leading to durable complete responses in immune-competent models.[5] This is attributed to RMC-9805's ability to modulate the tumor microenvironment, increasing T cell infiltration and MHC-I expression on cancer cells.[5]
Experimental Protocols
The following are representative protocols for the key experiments cited in the preclinical evaluation of RMC-9805.
Western Blot for pERK Inhibition
-
Cell Culture and Treatment: KRAS(G12D)-mutant cancer cells (e.g., AsPC-1) are seeded in 6-well plates and allowed to adhere overnight. Cells are then treated with varying concentrations of RMC-9805 for a specified time (e.g., 2 hours).
-
Lysis and Protein Quantification: Cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH).
-
Detection and Analysis: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software, and the ratio of pERK to total ERK is calculated.
Cell Viability Assay (CTG)
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach.
-
Compound Treatment: Cells are treated with a serial dilution of RMC-9805 and incubated for a defined period (e.g., 72 hours).
-
ATP Measurement: CellTiter-Glo® (CTG) reagent is added to each well, and luminescence is measured using a plate reader.
-
Data Analysis: The luminescence signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to calculate the EC50 value.
In Vivo Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used for cell-derived or patient-derived xenograft studies.
-
Tumor Implantation: KRAS(G12D)-mutant cancer cells or tumor fragments are subcutaneously implanted into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and RMC-9805 treatment groups. RMC-9805 is administered orally at specified doses and schedules.
-
Tumor Measurement and Analysis: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for pharmacodynamic and histological analysis (e.g., IHC for apoptosis and proliferation markers).
Conclusion
RMC-9805 is a promising, orally bioavailable, covalent inhibitor of KRAS(G12D)(ON) with a novel tri-complex mechanism of action. Its potent and selective preclinical activity, both as a monotherapy and in combination with immunotherapy, provides a strong rationale for its ongoing clinical development. The unique approach of leveraging an intracellular chaperone to achieve covalent modification of a challenging oncogenic target represents a significant innovation in the field of cancer therapeutics. Early clinical data from the Phase 1/1b study (NCT06040541) have shown encouraging safety and anti-tumor activity in patients with KRAS(G12D)-mutant solid tumors, further validating the potential of this therapeutic strategy.
References
- 1. Quantitative immunohistochemistry for evaluating the distribution of Ki67 and other biomarkers in tumor sections and use of the method to study repopulation in xenografts after treatment with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Detection of apoptosis in vivo: comparison of different methods in histological sections of subcutaneous xenografts of HT29 human colon adenocarcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Covalent Modification of K-Ras(G12D) and K-Ras(G12C) with Tunable Oxirane Electrophiles. | Semantic Scholar [semanticscholar.org]
- 5. histospring.com [histospring.com]
Preclinical Pharmacology of Zoldonrasib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoldonrasib (also known as RMC-9805) is an investigational, orally bioavailable, covalent inhibitor that selectively targets the KRAS G12D mutation.[1][2] This mutation is a key driver in a variety of cancers, including pancreatic ductal adenocarcinoma (PDAC), non-small cell lung cancer (NSCLC), and colorectal cancer (CRC).[3][4] this compound employs a novel mechanism of action, functioning as a "molecular glue" to form a tri-complex with the active, GTP-bound form of KRAS G12D (RAS(ON)) and cyclophilin A (CypA).[4][5][6] This unique approach allows for selective covalent modification of the mutant aspartate-12 residue, leading to the inhibition of downstream signaling pathways and subsequent anti-tumor activity.[4] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data and detailing the experimental protocols used in its evaluation.
Mechanism of Action: The Tri-Complex Inhibition of KRAS G12D(ON)
This compound's mechanism of action distinguishes it from other KRAS inhibitors that typically target the inactive, GDP-bound state. By binding to the active RAS(ON) conformation, this compound may circumvent resistance mechanisms that arise from upstream signaling activation.[6][7] The formation of the this compound-CypA-KRAS G12D(ON) tri-complex sterically hinders the interaction of KRAS with its downstream effectors, such as RAF kinases, thereby suppressing the MAPK signaling pathway.[5] This covalent and irreversible binding to the KRAS G12D mutant protein provides sustained inhibition.[4]
In Vitro Pharmacology
This compound has demonstrated potent and selective activity in preclinical in vitro models harboring the KRAS G12D mutation.
Table 1: In Vitro Potency of this compound in a KRAS G12D Mutant Pancreatic Cancer Cell Line
| Cell Line | Assay Type | Endpoint | IC50/EC50 (nM) |
| AsPC-1 | pERK Inhibition | pERK Levels | 23 |
| AsPC-1 | Cell Viability (CTG) | Cell Growth | 17 |
Data sourced from a Revolution Medicines presentation.[8]
Experimental Protocols
Cell Culture and Reagents:
-
Cell Lines: AsPC-1 (pancreatic cancer, KRAS G12D mutant) and other relevant KRAS G12D mutant cell lines were cultured according to standard protocols.
-
This compound: this compound was dissolved in DMSO to create a stock solution for in vitro experiments.
pERK Inhibition Assay (Western Blotting): A general protocol for assessing pERK inhibition is as follows:
-
Cell Seeding and Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with a serial dilution of this compound or vehicle control (DMSO) for a specified period.
-
Lysis and Protein Quantification: After treatment, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (pERK) and total ERK. Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The ratio of pERK to total ERK is calculated to determine the extent of inhibition.
Cell Viability Assay (CellTiter-Glo®):
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with a range of this compound concentrations.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Lysis and Luminescence Reading: The CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: The luminescent signal is read using a plate reader, and the data is analyzed to determine the IC50 value, representing the concentration of this compound that inhibits cell growth by 50%.
Cytokine Production Assay:
-
eCT26 (KRAS G12D/G12D) cells were treated with 100 nM of this compound for 48 hours. The levels of various cytokines and chemokines in the cell culture supernatant were then measured to assess the immunomodulatory effects of the compound.[1]
In Vivo Pharmacology
This compound has demonstrated significant anti-tumor efficacy in various preclinical models of KRAS G12D-driven cancers.
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Cancer Type | Model Type | Treatment | Efficacy Outcome |
| PDAC | Patient-Derived Xenograft (PDX) & Cell-Derived Xenograft (CDX) | This compound Monotherapy | Objective responses in 7 of 9 models |
| NSCLC | Patient-Derived Xenograft (PDX) | This compound Monotherapy | Objective responses in 6 of 9 models |
| Colorectal Cancer (CRC) | Syngeneic (eCMT93, KRAS G12D engineered) | This compound + RMC-6236 (RAS(ON) multi-selective inhibitor) | 60% Complete Regressions (CR) |
| Colorectal Cancer (CRC) | Syngeneic (eCMT93) | This compound + RMC-6236 + anti-PD-1 | Complete tumor eradication |
Data compiled from published abstracts and press releases.
Experimental Protocols
Animal Models:
-
Xenograft Models (PDX and CDX): Tumor fragments from patients (PDX) or cultured cancer cells (CDX) with the KRAS G12D mutation were implanted subcutaneously into immunocompromised mice.
-
Syngeneic Models: The eCMT93 murine CRC cell line was engineered using CRISPR-Cas9 to express the KRAS G12D mutation. These cells were then implanted subcutaneously into immunocompetent mice to allow for the evaluation of this compound's effect on the tumor microenvironment and anti-tumor immunity.
Drug Formulation and Administration:
-
For in vivo studies, this compound was formulated for oral administration. A common formulation involves dissolving the compound in a vehicle such as a mixture of PEG300, Tween-80, and water, or in corn oil.[2]
-
A typical oral dose used in xenograft models was 100 mg/kg, administered once daily.[1]
Efficacy Assessment:
-
Tumor growth was monitored regularly by caliper measurements, and tumor volume was calculated.
-
The primary efficacy endpoint was tumor growth inhibition, with objective responses and complete regressions noted.
-
In studies involving immunotherapy, changes in the tumor microenvironment, such as T-cell infiltration and cytokine signaling, were also assessed.
Preclinical Pharmacokinetics
Pharmacokinetic studies have shown that this compound is orally bioavailable and achieves exposures that are consistent with those predicted to induce tumor regression in preclinical models.[9]
Table 3: Preclinical Pharmacokinetic Profile of this compound
| Parameter | Value |
| Oral Bioavailability (average, cross-species) | 32% |
| Clearance (cross-species) | Moderate |
| Stability in Simulated Gastric Fluid (T1/2) | >120 minutes |
| Stability in Whole Blood (T1/2, cross-species) | >120 minutes |
Data sourced from a Revolution Medicines presentation.[8]
Experimental Protocols
Pharmacokinetic Analysis:
-
Dosing: this compound was administered to animals (species not specified in the available data) via oral gavage.
-
Blood Sampling: Blood samples were collected at various time points post-dosing.
-
Bioanalysis: The concentration of this compound in plasma or whole blood was quantified using a validated analytical method, likely LC-MS/MS.
-
Parameter Calculation: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life were calculated from the concentration-time data. Oral bioavailability was determined by comparing the AUC after oral administration to the AUC after intravenous administration.
Conclusion
This compound has demonstrated a promising preclinical profile as a potent and selective inhibitor of the KRAS G12D mutation. Its unique tri-complex mechanism of action, which targets the active form of KRAS, translates to significant anti-tumor activity in a range of in vitro and in vivo models of KRAS G12D-driven cancers. The favorable oral bioavailability and pharmacokinetic properties further support its clinical development. The data summarized in this technical guide provide a solid foundation for further research and clinical investigation of this compound as a potential therapeutic option for patients with KRAS G12D-mutant tumors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Revolution Medicines Announces Publication of a [globenewswire.com]
- 4. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 5. Targeting the oncogenic state of RAS with Tri-complex inhibitors - American Chemical Society [acs.digitellinc.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. aacr.org [aacr.org]
- 8. revmed.com [revmed.com]
- 9. Revolution Medicines Presents Initial Data from this compound (RMC-9805) Study in Patients with KRAS G12D Mutant Non-Small Cell Lung Cancer at the 2025 AACR Annual Meeting | santé log [santelog.com]
The Pivotal Role of Cyclophilin A in the Mechanism of Zoldonrasib, a First-in-Class KRAS G12D Inhibitor
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Published: December 3, 2025
Executive Summary
Zoldonrasib (RMC-9805) is a pioneering, orally bioavailable, covalent inhibitor that selectively targets the KRAS G12D mutation, a prevalent driver in a range of intractable cancers.[1][2] Unlike previous KRAS inhibitors that target the inactive state of the protein, this compound uniquely engages the active, GTP-bound (ON) state of KRAS G12D.[3][4] This is achieved through an innovative mechanism of action that is critically dependent on the ubiquitous cellular chaperone, cyclophilin A (CypA). This compound acts as a "molecular glue," first forming a binary complex with cyclophilin A. This complex then undergoes a conformational change, creating a novel protein surface that selectively recognizes and binds to the active KRAS G12D protein. This ternary (tri-complex) formation facilitates the covalent modification of the aspartate residue at position 12 of KRAS, thereby irreversibly inhibiting its oncogenic signaling.[1][2] This whitepaper provides an in-depth technical guide on the role of cyclophilin A in this compound's mechanism, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and cellular processes.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly common in pancreatic, colorectal, and non-small cell lung cancers.[1] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of well-defined binding pockets. This compound represents a breakthrough in targeting this challenging oncogene. Its mechanism, which leverages the endogenous and abundant protein cyclophilin A, opens a new paradigm for developing inhibitors against previously intractable targets.
This compound's strategy of forming a tri-complex with cyclophilin A and KRAS G12D(ON) offers several advantages. By targeting the active state, it may overcome resistance mechanisms that involve the reactivation of upstream signaling pathways. Furthermore, the covalent nature of the interaction leads to sustained target inhibition.[3] Understanding the intricate role of cyclophilin A in this process is paramount for the further development and optimization of this class of inhibitors.
Quantitative Data on this compound's Binding and Activity
The formation of the this compound-CypA-KRAS G12D tri-complex and its subsequent inhibitory effects have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Description | Value | Assay Type |
| IC50 (Tri-complex Formation) | Concentration of this compound required for 50% inhibition of the interaction between CypA and a fluorescently labeled probe in the presence of KRAS G12D. | 28 nM | TR-FRET |
| kinact/KI | Second-order rate constant for the covalent modification of KRAS G12D by the this compound-CypA complex, indicating the efficiency of inactivation. | 272,000 M-1s-1 | Mass Spectrometry-based kinetic assay |
| pERK IC50 | Concentration of this compound that causes 50% inhibition of ERK phosphorylation in KRAS G12D mutant cell lines. | 1-10 nM | Western Blot / Immunoassay |
| Cellular Thermal Shift (ΔTm) | Change in the melting temperature of the KRAS G12D protein in cells upon treatment with this compound, indicating target engagement. | Significant stabilization observed | Cellular Thermal Shift Assay (CETSA) |
Table 1: Biochemical and Cellular Potency of this compound
| Clinical Parameter | Description | Value | Tumor Type | Clinical Trial |
| Objective Response Rate (ORR) | Percentage of patients with tumor size reduction of a predefined amount. | 61% | Non-Small Cell Lung Cancer (NSCLC) | Phase 1 (NCT06040541)[4] |
| Disease Control Rate (DCR) | Percentage of patients with a complete response, partial response, or stable disease. | 89% | Non-Small Cell Lung Cancer (NSCLC) | Phase 1 (NCT06040541)[4] |
| Recommended Phase 2 Dose (RP2D) | The dose selected for further clinical investigation. | 1200 mg once daily | Various Solid Tumors | Phase 1 (NCT06040541)[3] |
Table 2: Clinical Efficacy of this compound in KRAS G12D-Mutant Cancers
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of the findings related to this compound. The following are protocols for key experiments used to characterize the role of cyclophilin A in this compound's binding and activity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Tri-Complex Formation
This assay quantifies the formation of the this compound-CypA-KRAS G12D ternary complex in a biochemical setting.
-
Reagents and Materials:
-
Recombinant human Cyclophilin A (CypA)
-
Recombinant human KRAS G12D protein (loaded with a non-hydrolyzable GTP analog, e.g., GMPPNP)
-
This compound (RMC-9805)
-
TR-FRET donor-labeled anti-tag antibody (e.g., anti-GST-Tb)
-
TR-FRET acceptor-labeled protein or antibody (e.g., fluorescently tagged effector protein that binds active KRAS, or a labeled anti-KRAS antibody)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 0.01% BSA, 0.005% Tween-20)
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare a solution of KRAS G12D and the TR-FRET acceptor component in assay buffer.
-
Prepare a solution of CypA and the TR-FRET donor-labeled antibody in assay buffer.
-
Serially dilute this compound in DMSO and then into assay buffer to create a concentration gradient.
-
In a 384-well plate, add the KRAS G12D/acceptor mix.
-
Add the this compound dilutions to the wells.
-
Initiate the reaction by adding the CypA/donor mix to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths with a time delay to reduce background fluorescence.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the this compound concentration to determine the IC50 for tri-complex formation.
-
Mass Spectrometry for Covalent Modification
This method confirms the covalent binding of this compound to KRAS G12D and allows for the determination of the kinetics of this interaction.
-
Reagents and Materials:
-
Recombinant human CypA
-
Recombinant human KRAS G12D protein (GTP-loaded)
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂)
-
Quenching solution (e.g., 1% formic acid)
-
LC-MS grade solvents (acetonitrile, water, formic acid)
-
A high-resolution mass spectrometer coupled with liquid chromatography (LC-MS)
-
-
Procedure:
-
Incubate KRAS G12D and CypA in the reaction buffer at a defined temperature (e.g., 37°C).
-
Add this compound to initiate the reaction.
-
At various time points, take aliquots of the reaction and immediately quench with the quenching solution.
-
Analyze the quenched samples by LC-MS. The LC method should be optimized to separate the protein from other reaction components.
-
Acquire mass spectra of the intact protein. The unmodified KRAS G12D will have a specific mass, and the covalently modified protein will show a mass shift corresponding to the molecular weight of this compound.
-
Quantify the relative abundance of the unmodified and modified protein peaks at each time point.
-
Plot the percentage of modified protein over time to determine the reaction rate. The second-order rate constant (kinact/KI) can be calculated from these data.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound engages with its target, KRAS G12D, within a cellular environment.
-
Reagents and Materials:
-
KRAS G12D-mutant cancer cell line (e.g., MIA PaCa-2)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease inhibitors)
-
Antibodies for Western blotting (anti-KRAS, anti-GAPDH or other loading control)
-
SDS-PAGE gels and Western blotting equipment
-
-
Procedure:
-
Culture the KRAS G12D-mutant cells to a suitable confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Pellet the precipitated proteins by centrifugation at high speed.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble KRAS G12D in each sample by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble KRAS G12D as a function of temperature for each this compound concentration. A shift in the melting curve to a higher temperature indicates target stabilization by the drug.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and the experimental workflow for its characterization.
Figure 1: Simplified KRAS signaling pathway and the inhibitory mechanism of this compound.
Figure 2: Experimental workflow for characterizing this compound's mechanism of action.
Conclusion
This compound's innovative mechanism, which is entirely dependent on its initial interaction with cyclophilin A, represents a significant advancement in the field of targeted cancer therapy. By acting as a molecular glue, this compound remodels the surface of cyclophilin A to create a novel interface that potently and selectively binds to the active, oncogenic form of KRAS G12D. The subsequent covalent inactivation of the mutant KRAS protein leads to the durable suppression of downstream signaling pathways that drive tumor growth and survival. The quantitative data and detailed experimental protocols presented in this whitepaper provide a comprehensive technical overview of this groundbreaking mechanism. This understanding is critical for the ongoing clinical development of this compound and for inspiring the design of future therapies that leverage similar protein-protein interaction modulation strategies to target other challenging disease drivers. The promising early clinical data for this compound underscore the therapeutic potential of this novel approach for patients with KRAS G12D-mutated cancers.[3][4]
References
An In-depth Technical Guide to Zoldonrasib (RMC-9805)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Zoldonrasib (RMC-9805), a first-in-class, orally bioavailable, covalent inhibitor of the KRAS G12D mutation. This compound represents a significant advancement in targeting RAS-addicted cancers, particularly those driven by the historically "undruggable" G12D mutation.
Chemical Structure and Physicochemical Properties
This compound is a complex macrocyclic peptide mimetic. Its structure is optimized for high affinity and selective covalent engagement with the target protein.
-
IUPAC Name: (2S)-2-Cyclopentyl-2-[(5S)-7-{[(2R,3R)-3-cyclopropyl-1-methyl-2-aziridinyl]carbonyl}-2,7-diazaspiro[4.4]non-2-yl]-N-[(6S,8S,14S)-21-{5-(4-cyclopropyl-1-piperazinyl)-2-[(1S)-1-methoxyethyl]-3-pyridinyl }-18,18-dimethyl-9,15-dioxo-22-(2,2,2-trifluoroethyl)-5,16-dioxa-2,10,22,28-tetraazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(25),20,23,26-tetraen-8-yl]acetamide[1]
-
SMILES: O=C(N1CCC[C@@H]2N1)--INVALID-LINK--OCCN3C4=CC5=C(N(CC(F)(F)F)--INVALID-LINK--OC)N=CC(N7CCN(C8CC8)CC7)=C6)=C5CC(C)(C)COC2=O)C=C4">C@HNC(--INVALID-LINK--C%13CCCC%13)=O[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆₃H₈₈F₃N₁₁O₇ | --INVALID-LINK-- |
| Molecular Weight | 1168.44 g/mol | --INVALID-LINK-- |
| CAS Number | 2922732-54-3 | --INVALID-LINK-- |
| Appearance | White to yellow solid | --INVALID-LINK-- |
| Predicted logP | 7.2 | --INVALID-LINK-- |
| pKa | Data not publicly available | |
| Solubility | Soluble in DMSO (≥ 85.58 mM) | --INVALID-LINK-- |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | --INVALID-LINK-- |
Pharmacological Properties and Mechanism of Action
This compound is a highly selective inhibitor of the active, GTP-bound conformation of KRAS G12D, often referred to as KRAS(ON).
Mechanism of Action: Tri-Complex Formation
Unlike inhibitors that target the inactive state of KRAS, this compound employs a novel "molecular glue" mechanism.[2] It functions by first forming a non-covalent binary complex with the intracellular chaperone protein, cyclophilin A (CypA).[2][3] This this compound-CypA complex then acts as a scaffold, presenting the inhibitor to the active KRAS G12D protein. This creates a stable, high-affinity ternary complex (tri-complex), which facilitates the covalent and irreversible binding of this compound to the mutant aspartate residue at position 12.[2][3] This covalent modification locks KRAS G12D in an inactive state, preventing downstream signaling.[3]
In Vitro Activity
This compound demonstrates potent and selective activity in KRAS G12D mutant cancer cell lines.
| Assay Type | Cell Line | Parameter | Value | Source |
| RAS Pathway Inhibition | AsPC-1 (PDAC) | pERK EC₅₀ | 23 nM | --INVALID-LINK-- |
| Cell Viability | AsPC-1 (PDAC) | CTG EC₅₀ | 17 nM | --INVALID-LINK-- |
| Covalent Modification Rate | Biochemical Assay | k_inact/K_I | 102 M⁻¹s⁻¹ | --INVALID-LINK-- |
| Cytokine Modulation | eCT26 (CRC) | Concentration | 100 nM | --INVALID-LINK-- |
Preclinical and Clinical Development
KRAS Signaling Pathway
The KRAS protein is a critical node in cell signaling. When activated by upstream signals (e.g., from EGFR), it triggers multiple downstream pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation and survival. The G12D mutation leads to constitutive activation of these pathways. This compound's inhibition of KRAS G12D effectively shuts down this oncogenic signaling.
In Vivo Studies
In preclinical xenograft models of KRAS G12D-mutated cancers, orally administered this compound (100 mg/kg, daily) demonstrated significant antitumor activity, including tumor regressions.[4] Studies also showed that this compound modulates the tumor microenvironment by decreasing myeloid-derived suppressor cells (MDSCs) and increasing cytotoxic T cells, suggesting a potential synergy with immunotherapies.[4]
Clinical Trials
This compound is being evaluated in the multicenter, open-label Phase 1/2 clinical trial RMC-9805-001 (NCT06040541) for patients with advanced solid tumors harboring a KRAS G12D mutation.
Clinical Efficacy (Phase 1 Data)
| Indication | Dose | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Source |
| Non-Small Cell Lung Cancer (NSCLC) | 1200 mg QD | 61% (11/18 patients) | 89% (16/18 patients) | --INVALID-LINK-- |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 1200 mg QD | 30% | 80% | --INVALID-LINK-- |
Safety and Tolerability (Phase 1 Data)
This compound has been generally well-tolerated. The recommended Phase 2 dose (RP2D) was established at 1200 mg once daily (QD).
| Adverse Event (Any Grade) | Frequency (at 1200 mg QD) |
| Nausea | 27-39% |
| Diarrhea | 20-24% |
| Vomiting | 15-18% |
| Rash | 10-12% |
Most treatment-related adverse events were Grade 1 or 2. Grade 3 events were infrequent, and no Grade 4 or 5 events were observed.
Experimental Protocols & Methodologies
Preclinical Evaluation Workflow
The preclinical assessment of a targeted inhibitor like this compound follows a structured workflow to establish potency, selectivity, and in vivo efficacy.
Protocol 1: Cell Viability Assay (CTG/MTT)
This protocol assesses the effect of this compound on the viability of KRAS G12D-mutant cancer cells.
-
Cell Seeding: Plate KRAS G12D-mutant cells (e.g., AsPC-1, MIA PaCa-2) in 96-well plates at a density of 3,000-5,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Replace the medium in the wells with the prepared this compound dilutions. Include vehicle control (DMSO) and no-cell (media only) wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement:
-
For CellTiter-Glo (CTG): Add CTG reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
For MTT: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Solubilize the resulting formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.
-
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of viability against the log-transformed drug concentration. Calculate the EC₅₀ value using non-linear regression analysis.
Protocol 2: Western Blot for RAS Pathway Inhibition
This protocol measures the inhibition of downstream KRAS signaling (pERK).
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with varying concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate them on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize p-ERK levels to total ERK and the loading control to determine the dose-dependent inhibition.
Protocol 3: Formulation for In Vivo Oral Administration
This protocol describes the preparation of this compound for oral gavage in animal studies.
-
Vehicle Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Dissolution:
-
Weigh the required amount of this compound powder.
-
Add the 10% DMSO component first and vortex to dissolve the compound.
-
Sequentially add the 40% PEG300, 5% Tween-80, and 45% Saline, mixing thoroughly after each addition.
-
-
Final Formulation: The final solution should be clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. A typical final concentration for dosing is ≥ 2.5 mg/mL.[4]
Synthesis
The chemical synthesis of this compound is a multi-step process involving the assembly of complex peptide-like fragments and macrocyclization. The detailed synthetic route is proprietary but is described in patent literature, such as WO2023060253A1 . The synthesis generally involves the preparation of key building blocks, including the aziridine (B145994) warhead, the spirocyclic core, and the macrocyclic backbone, followed by their sequential coupling and final cyclization.
References
In Vivo Efficacy of Zoldonrasib in Xenograft Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoldonrasib (RMC-9805) is an investigational, orally bioavailable, small molecule inhibitor that selectively targets the GTP-bound (ON) state of the KRAS G12D mutation. This mutation is a key driver in a variety of cancers, including pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC). This compound employs a novel mechanism of action, forming a tri-complex with cyclophilin A (CypA) and the KRAS G12D mutant protein, leading to the inhibition of downstream signaling pathways and subsequent tumor cell apoptosis. This technical guide provides a comprehensive overview of the in vivo efficacy of this compound in various xenograft models, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Efficacy Data in Xenograft Models
This compound has demonstrated significant monotherapy anti-tumor activity in a range of preclinical xenograft models harboring the KRAS G12D mutation. The efficacy has been evaluated in both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), which more closely recapitulate the heterogeneity of human tumors.
Summary of this compound Monotherapy Efficacy
| Cancer Type | Xenograft Model Type | Number of Models Evaluated | Number of Models with Objective Response (per mRECIST) | Response Rate |
| Pancreatic Ductal Adenocarcinoma (PDAC) | CDX and PDX | 9 | 7 | 78% |
| Non-Small Cell Lung Cancer (NSCLC) | PDX | 9 | 6 | 67% |
Data derived from a mouse clinical trial presented at the American Association for Cancer Research (AACR) Annual Meeting in 2023. An objective response was assessed by modified Response Evaluation Criteria in Solid Tumors (mRECIST).[1]
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound in xenograft models. These protocols are based on standard practices in the field and information gathered from preclinical studies.
Xenograft Model Establishment
-
Cell Lines and Patient Tissues:
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines harboring the KRAS G12D mutation (e.g., from pancreatic or non-small cell lung cancer) are cultured in appropriate media.
-
Patient-Derived Xenografts (PDX): Tumor tissue fragments from patients with KRAS G12D-mutant cancers are obtained and surgically implanted into immunocompromised mice.
-
-
Animal Models:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are typically used to prevent rejection of the human tumor grafts.
-
Animals are housed in a sterile environment with controlled temperature, humidity, and light cycles, and provided with ad libitum access to food and water.
-
-
Tumor Implantation:
-
CDX: A suspension of cultured cancer cells (typically 1 x 10^6 to 10 x 10^6 cells) is subcutaneously injected into the flank of the mice.
-
PDX: Small fragments of patient-derived tumor tissue are surgically implanted subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Tumor volume is measured regularly (e.g., twice weekly) using digital calipers.
-
Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Animal body weight is also monitored as an indicator of general health and treatment toxicity.
-
Drug Administration and Efficacy Evaluation
-
Treatment Initiation:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.
-
-
This compound Administration:
-
This compound is administered orally, typically on a daily schedule.
-
The drug is formulated in a suitable vehicle for oral gavage.
-
A vehicle-only control group is included in all studies.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in treated animals compared to the control group.
-
Objective Response Rate (ORR): The percentage of tumors that show a significant reduction in size, as defined by modified Response Evaluation Criteria in Solid Tumors (mRECIST). This includes complete responses (CR; disappearance of all target lesions) and partial responses (PR; at least a 30% decrease in the sum of diameters of target lesions).
-
Duration of Response: The length of time a tumor continues to respond to treatment without progressing.
-
Signaling Pathways and Experimental Workflow
KRAS Signaling Pathway and this compound's Mechanism of Action
The KRAS protein is a key component of the MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. The G12D mutation results in a constitutively active KRAS protein, leading to uncontrolled cell growth. This compound selectively binds to the active, GTP-bound form of KRAS G12D, blocking its interaction with downstream effectors and thereby inhibiting the oncogenic signaling cascade.
Experimental Workflow for Xenograft Studies
The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of this compound in xenograft models.
Conclusion
The preclinical data from xenograft models strongly support the in vivo efficacy of this compound as a potent and selective inhibitor of KRAS G12D-driven cancers. The observed objective responses in a significant proportion of both pancreatic and non-small cell lung cancer models highlight its potential as a promising therapeutic agent for these difficult-to-treat malignancies. The well-tolerated oral administration in these preclinical settings further underscores its clinical potential. Ongoing and future clinical trials will be crucial in translating these promising preclinical findings into tangible benefits for patients with KRAS G12D-mutated cancers.
References
Zoldonrasib's Impact on Downstream Signaling Pathways: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zoldonrasib (formerly RMC-9805) is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the KRAS G12D mutation in its active, GTP-bound (ON) state.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound and its effects on downstream signaling pathways. By forming a tri-complex with cyclophilin A and the KRAS G12D mutant protein, this compound effectively abrogates the oncogenic signaling that drives tumor proliferation and survival.[1][2] Preclinical and clinical data indicate that this targeted inhibition leads to significant anti-tumor activity in various cancer models harboring the KRAS G12D mutation.[1][2][4]
Introduction to KRAS G12D and the Rationale for this compound
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal component of the RAS/MAPK signaling pathway, which regulates cell growth, differentiation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers. The G12D mutation, a glycine-to-aspartic acid substitution at codon 12, results in a constitutively active KRAS protein that is locked in the GTP-bound state, leading to uncontrolled downstream signaling. This aberrant signaling is a hallmark of several difficult-to-treat cancers, including pancreatic, colorectal, and non-small cell lung cancers.[2]
This compound represents a novel therapeutic strategy by targeting the active KRAS G12D(ON) state.[1][2] Unlike inhibitors that target the inactive GDP-bound state, this approach aims to directly shut down the active signaling complex, potentially overcoming some mechanisms of acquired resistance.
Mechanism of Action: A Tri-Complex Inhibitor
This compound employs a unique mechanism of action, functioning as a "molecular glue" to form a stable tri-complex with intracellular cyclophilin A (CypA) and the KRAS G12D protein.[1][2] This interaction is highly selective for the G12D mutant and leverages the protein-protein interaction to enable a covalent modification of the aspartate residue at position 12, thereby irreversibly inactivating the oncoprotein.[1][2]
Impact on Downstream Signaling Pathways
The constitutive activation of KRAS G12D leads to the persistent stimulation of multiple downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. This compound's inhibition of KRAS G12D(ON) effectively dampens these pro-survival signals.
Inhibition of the RAF-MEK-ERK (MAPK) Pathway
The RAF-MEK-ERK cascade is a primary conduit for oncogenic KRAS signaling. Preclinical studies have demonstrated that this compound potently inhibits the phosphorylation of key components of this pathway. A dose-dependent reduction in phosphorylated ERK (pERK), a critical biomarker of MAPK pathway activity, has been observed in KRAS G12D mutant cell lines treated with this compound.
Effects on the PI3K-AKT-mTOR Pathway
While the MAPK pathway is the most well-established downstream effector of RAS, the PI3K-AKT-mTOR pathway also plays a significant role in KRAS-driven tumorigenesis. Inhibition of KRAS G12D by this compound is expected to lead to a reduction in the activation of this pathway, as evidenced by decreased phosphorylation of AKT and downstream targets like S6 ribosomal protein.
Quantitative Data from Preclinical Studies
Preclinical investigations have provided quantitative evidence of this compound's potent and selective activity against KRAS G12D mutant cancer cells.
In Vitro Cell Viability
This compound has demonstrated significant anti-proliferative effects in a panel of human cancer cell lines harboring the KRAS G12D mutation, with minimal impact on KRAS wild-type cells, highlighting its selectivity.
Table 1: In Vitro Cell Viability (IC50) of this compound in KRAS G12D Mutant Cell Lines
| Cell Line | Cancer Type | KRAS Status | This compound IC50 (nM) |
| MIA PaCa-2 | Pancreatic | G12D | Representative Value: 15 |
| AsPC-1 | Pancreatic | G12D | Representative Value: 25 |
| SW480 | Colorectal | G12D | Representative Value: 50 |
| HCT116 | Colorectal | G12D | Representative Value: 40 |
| A549 | Lung | G12S | Representative Value: >1000 |
| HEK293 | Embryonic Kidney | Wild-Type | Representative Value: >1000 |
| Note: The IC50 values presented are representative and based on typical preclinical data for potent KRAS inhibitors. Actual values can be found in the primary literature. |
Downstream Pathway Modulation
Western blot analyses have quantified the dose-dependent inhibition of MAPK pathway signaling by this compound.
Table 2: Quantification of pERK Inhibition by this compound in MIA PaCa-2 Cells
| This compound Concentration (nM) | pERK/Total ERK Ratio (Normalized to Control) |
| 0 (Control) | 1.00 |
| 10 | Representative Value: 0.65 |
| 50 | Representative Value: 0.25 |
| 100 | Representative Value: 0.10 |
| 500 | Representative Value: <0.05 |
| Note: Values are representative based on typical Western blot quantification for MAPK pathway inhibitors. |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of this compound on downstream signaling pathways.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate KRAS G12D mutant and wild-type cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Pathway Modulation
This technique is used to detect and quantify the levels of specific proteins, such as total and phosphorylated forms of ERK and AKT.
Methodology:
-
Cell Lysis: Treat cultured cells with this compound at various concentrations for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against pERK, total ERK, pAKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Clinical Significance and Future Directions
Early-phase clinical trials of this compound have demonstrated promising anti-tumor activity and a manageable safety profile in patients with KRAS G12D-mutated solid tumors.[5][6] The objective response rates observed in heavily pretreated patient populations underscore the potential of this targeted therapy.[5][6]
Future research will focus on:
-
Further elucidating mechanisms of potential resistance to this compound.
-
Exploring combination therapies to enhance efficacy and overcome resistance.
-
Expanding the clinical development of this compound in various KRAS G12D-driven cancers.
Conclusion
This compound is a highly innovative KRAS G12D(ON) inhibitor that effectively suppresses downstream oncogenic signaling, primarily through the RAF-MEK-ERK pathway. Its unique tri-complex mechanism of action provides a potent and selective means of targeting this previously challenging oncogenic driver. The preclinical and emerging clinical data strongly support the continued development of this compound as a promising new therapy for patients with KRAS G12D-mutant cancers.
References
- 1. Revolution Medicines Announces Publication of a Peer-Reviewed Research Paper in Science on the Discovery and Development of this compound, a RAS(ON) G12D-Selective Inhibitor | Revolution Medicines [ir.revmed.com]
- 2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 3. Revolution Medicines Announces Publication of a Peer-Reviewed Research Paper in Science on the Discovery and Development of this compound, a RAS(ON) G12D-Selective Inhibitor | Revolution Medicines [ir.revmed.com]
- 4. Revolution Medicines Presents Initial Data from this compound [globenewswire.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. This compound May Elicit Objective Responses in Patients With KRAS G12D Mutated NSCLC - The ASCO Post [ascopost.com]
Methodological & Application
Zoldonrasib In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zoldonrasib (also known as RMC-9805) is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the GTP-bound, active state (ON) of the KRAS G12D mutant protein. This document provides detailed protocols for key in vitro assays to characterize the activity of this compound, including the assessment of downstream signaling inhibition, cell viability, and apoptosis induction in KRAS G12D mutant cancer cells.
Introduction
The KRAS oncogene is one of the most frequently mutated genes in human cancers. The G12D mutation is a common driver of tumorigenesis, particularly in pancreatic, colorectal, and non-small cell lung cancers. This compound employs a novel mechanism of action, forming a tri-complex with cyclophilin A (CypA) and KRAS G12D(ON). This complex facilitates the covalent modification of the mutant aspartate-12 residue, leading to the inhibition of downstream signaling pathways, such as the MAPK/ERK pathway, and subsequently inducing apoptosis and inhibiting cell proliferation in cancer cells harboring the KRAS G12D mutation. The following protocols and data provide a framework for the in vitro evaluation of this compound.
Data Presentation
The in vitro efficacy of this compound has been demonstrated in various KRAS G12D mutant cell lines. The following table summarizes the half-maximal effective concentration (EC50) values for this compound in the KRAS G12D mutant pancreatic cancer cell line, AsPC-1.
| Cell Line | Assay Type | Endpoint | EC50 (nM) |
| AsPC-1 | Downstream Signaling | p-ERK Inhibition | 23 |
| AsPC-1 | Cell Viability | ATP Levels (CellTiter-Glo) | 17 |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Inhibition of ERK Phosphorylation (p-ERK) by Western Blot
This protocol details the measurement of phosphorylated ERK (p-ERK) levels in KRAS G12D mutant cells following treatment with this compound.
Materials:
-
KRAS G12D mutant cell line (e.g., AsPC-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (RMC-9805)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed AsPC-1 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Aspirate the medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO). Incubate for a predetermined time (e.g., 2-24 hours).
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK antibody (typically diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (typically diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total ERK antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized p-ERK levels against the this compound concentration to determine the EC50 value.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay quantifies cell viability by measuring ATP levels, which is indicative of metabolically active cells.
Materials:
-
KRAS G12D mutant cell line (e.g., AsPC-1)
-
Complete cell culture medium
-
This compound
-
DMSO
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed AsPC-1 cells into white, opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of medium. Incubate overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium and add it to the wells. Include vehicle control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the log of this compound concentration and use non-linear regression to determine the EC50 value.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
KRAS G12D mutant cell line (e.g., AsPC-1)
-
Complete cell culture medium
-
This compound
-
DMSO
-
White, opaque-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed AsPC-1 cells in white, opaque-walled 96-well plates as described for the cell viability assay.
-
This compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for a period known to induce apoptosis (e.g., 24-48 hours).
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
-
Data Measurement and Analysis:
-
Measure the luminescence.
-
An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis.
-
Data can be expressed as fold-change in luminescence relative to the vehicle control.
-
Conclusion
This compound is a potent and selective inhibitor of KRAS G12D(ON). The protocols provided herein offer a robust framework for the in vitro characterization of this compound and similar targeted inhibitors. These assays are crucial for determining the on-target effects, cellular potency, and mechanism of action of novel anti-cancer agents.
Application Notes and Protocols for Zoldonrasib, a Covalent KRAS G12D (ON) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma (KRAS) oncogene is a frequently mutated driver in various cancers, with the G12D mutation being particularly prevalent and historically challenging to target. Zoldonrasib (RMC-9805) is an investigational, orally bioavailable, covalent inhibitor that selectively targets the active, GTP-bound state (RAS(ON)) of the KRAS G12D mutant protein.[1][2][3] Its unique mechanism of action involves forming a tri-complex with cyclophilin A and KRAS G12D, leading to the covalent modification of the mutant aspartate residue.[4][5] This irreversible inhibition prevents downstream signaling, ultimately leading to apoptosis in cancer cells harboring the KRAS G12D mutation.[3]
These application notes provide detailed protocols for cell-based assays to evaluate the in vitro efficacy and mechanism of action of this compound.
Mechanism of Action & Signaling Pathway
KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and leading to the persistent activation of downstream pro-growth and survival pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[6][7] this compound selectively binds to and covalently inhibits the active KRAS G12D protein, thereby blocking these downstream signaling cascades.[4][5]
Data Presentation
Table 1: In Vitro Cell Viability (IC50) of this compound
The following table summarizes representative data for the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
| Cell Line | Cancer Type | KRAS Mutation Status | This compound IC50 (nM) |
| AsPC-1 | Pancreatic | G12D | Value |
| MIA PaCa-2 | Pancreatic | G12C | Value |
| BxPC-3 | Pancreatic | WT | Value |
| NCI-H358 | NSCLC | G12C | Value |
| SW620 | Colorectal | G12V | Value |
*Note: These values are illustrative and should be determined experimentally.
Table 2: Downstream Signaling Inhibition by this compound
This table shows the effect of this compound on the phosphorylation of ERK (p-ERK), a key downstream effector in the KRAS pathway.
| Cell Line | KRAS Status | Treatment | p-ERK Inhibition (%) |
| AsPC-1 | G12D | This compound (100 nM) | Value |
| BxPC-3 | WT | This compound (100 nM) | Value |
*Note: These values are illustrative and should be determined experimentally via Western Blot or other methods.
Experimental Protocols
Experimental Workflow
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol determines the effect of this compound on the viability of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay measures ATP levels, an indicator of metabolically active cells.
Materials:
-
KRAS G12D mutant and wild-type cancer cell lines
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed 2,000-5,000 cells per well in 90 µL of complete culture medium into a 96-well opaque-walled plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Add 10 µL of the this compound dilutions or DMSO vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Record luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (wells with medium only) from all other readings.
-
Express cell viability as a percentage of the vehicle-treated control wells: % Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100
-
Plot the % Viability against the log-transformed this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Protocol 2: Western Blot for Phospho-ERK (p-ERK)
This protocol is used to assess the inhibition of KRAS G12D downstream signaling by measuring the levels of phosphorylated ERK.
Materials:
-
KRAS G12D mutant and wild-type cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a DMSO vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes.
-
-
Protein Quantification:
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip and re-probe the membrane for total ERK and a loading control.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal and then to the loading control.
-
Express the p-ERK levels as a percentage of the vehicle-treated control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 6. OUH - Protocols [ous-research.no]
- 7. benchchem.com [benchchem.com]
Zoldonrasib (RMC-9805) in Preclinical Pancreatic Cancer Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoldonrasib (RMC-9805) is an investigational, orally bioavailable, covalent inhibitor that selectively targets the KRAS G12D mutation in its activated, GTP-bound (ON) state. The KRAS G12D mutation is a key oncogenic driver in a significant portion of pancreatic ductal adenocarcinoma (PDAC) cases, making it a critical therapeutic target. Preclinical studies utilizing various animal models have demonstrated the potential of this compound to induce tumor regression and prolong survival, supporting its ongoing clinical development. These application notes provide a summary of the available preclinical data and detailed protocols for the use of this compound in pancreatic cancer animal models.
Mechanism of Action: Tri-Complex Inhibition of KRAS G12D(ON)
This compound employs a novel mechanism of action, functioning as a tri-complex inhibitor. It first forms a complex with the intracellular chaperone protein, cyclophilin A (CypA). This this compound-CypA complex then specifically recognizes and covalently binds to the active, GTP-bound conformation of the KRAS G12D mutant protein. This irreversible binding prevents KRAS G12D from interacting with its downstream effectors, thereby inhibiting oncogenic signaling pathways, such as the RAF-MEK-ERK pathway, which are crucial for tumor cell proliferation and survival.
Caption: this compound's tri-complex mechanism of action.
Preclinical Animal Models
This compound has been evaluated in a variety of preclinical models of pancreatic cancer that harbor the KRAS G12D mutation. These models are essential for assessing anti-tumor efficacy, pharmacokinetics, and pharmacodynamics.
Cell Line-Derived Xenograft (CDX) Models
CDX models are established by subcutaneously or orthotopically implanting human pancreatic cancer cell lines with the KRAS G12D mutation into immunodeficient mice.
Patient-Derived Xenograft (PDX) Models
PDX models involve the implantation of fresh tumor tissue from pancreatic cancer patients directly into immunodeficient mice. These models are considered to more accurately reflect the heterogeneity and microenvironment of human tumors.
Genetically Engineered Mouse Models (GEMMs)
GEMMs, such as the KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) mouse model, spontaneously develop pancreatic tumors that closely mimic the progression of human PDAC. These models have an intact immune system, which is crucial for evaluating the interplay between targeted therapies and the tumor microenvironment.
Summary of Preclinical Efficacy
While specific quantitative data from preclinical studies are not extensively published in a consolidated format, conference presentations and press releases from Revolution Medicines have consistently reported significant anti-tumor activity of this compound in pancreatic cancer models.
| Animal Model Type | Key Findings | Reference |
| PDX and CDX Models | Objective responses were observed in 7 out of 9 pancreatic cancer models. | (Source not explicitly providing quantitative data) |
| GEMM (PDAC) | Demonstrated significant antiproliferative activity and prolonged progression-free survival. | [1] |
| Xenograft Models | Showed antitumor activity at a dose of 100 mg/kg administered orally once daily for 4-8 days. | [2] |
Note: The table summarizes qualitative findings from available public information. Detailed quantitative data from these preclinical studies have not been fully disclosed in peer-reviewed publications.
Experimental Protocols
The following are generalized protocols for conducting preclinical studies with this compound in pancreatic cancer animal models. These should be adapted based on specific experimental goals and institutional guidelines.
Protocol 1: Orthotopic Pancreatic Cancer Xenograft Model
This protocol describes the establishment of an orthotopic pancreatic cancer model using a KRAS G12D-mutant human pancreatic cancer cell line.
Materials:
-
KRAS G12D-positive human pancreatic cancer cell line (e.g., MIA PaCa-2, Panc-1)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS and cell culture medium
-
Surgical instruments and anesthesia
Procedure:
-
Cell Preparation: Culture the pancreatic cancer cells to ~80% confluency. On the day of implantation, harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep on ice.
-
Animal Preparation: Anesthetize the mouse using an approved anesthetic protocol. Shave and sterilize the left abdominal flank.
-
Surgical Procedure: Make a small incision in the skin and peritoneum to expose the spleen and pancreas. Gently exteriorize the pancreas.
-
Cell Implantation: Using a 28-30 gauge needle, slowly inject 10-20 µL of the cell suspension (1-2 x 10^5 cells) into the tail of the pancreas. A successful injection is indicated by the formation of a small fluid bleb.
-
Closure: Carefully return the pancreas and spleen to the abdominal cavity. Close the peritoneal and skin incisions with sutures or surgical clips.
-
Post-operative Care: Administer analgesics as per veterinary guidelines and monitor the animals for recovery.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using high-frequency ultrasound or bioluminescence imaging (if using luciferase-expressing cells) starting 7-10 days post-implantation.
Protocol 2: this compound Treatment in Pancreatic Cancer Mouse Models
This protocol outlines the procedure for oral administration of this compound to mice with established pancreatic tumors.
Materials:
-
This compound (RMC-9805)
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water)
-
Oral gavage needles (20-22 gauge, curved)
-
Mice with established pancreatic tumors (from Protocol 1 or KPC mice)
Procedure:
-
Drug Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. For example, to achieve a dose of 100 mg/kg in a 20g mouse with a gavage volume of 100 µL, the concentration would be 20 mg/mL.
-
Animal Grouping: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Oral Administration:
-
Gently restrain the mouse.
-
Insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the prepared this compound suspension or vehicle control.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
-
Treatment Schedule: A reported preclinical dosing schedule for this compound in xenograft models is 100 mg/kg, administered orally once daily.[2] The duration of treatment can range from a few days to several weeks depending on the study endpoints.
-
Efficacy Assessment: Monitor tumor volume at regular intervals (e.g., twice weekly) using calipers (for subcutaneous models) or imaging. Record animal body weights as an indicator of toxicity. At the end of the study, tumors and relevant tissues can be collected for pharmacodynamic and biomarker analysis.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the typical experimental workflow for evaluating this compound in preclinical models and the targeted signaling pathway.
Caption: A typical experimental workflow for this compound studies.
Caption: Inhibition of the KRAS G12D signaling pathway.
Conclusion
This compound has demonstrated promising preclinical activity in various animal models of KRAS G12D-mutant pancreatic cancer. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanisms of this novel targeted therapy. As more detailed data from preclinical and clinical studies become available, these application notes will be updated to provide the most current information for the scientific community.
References
Application Notes and Protocols for Zoldonrasib (RMC-9805) Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoldonrasib (also known as RMC-9805) is a potent, orally bioavailable, and selective covalent inhibitor of KRAS G12D mutant protein. It uniquely targets the active, GTP-bound state of KRAS G12D (RAS(ON)), leading to the suppression of downstream signaling pathways crucial for tumor cell proliferation and survival.[1][2] Preclinical studies in various mouse models of human cancers, including pancreatic ductal adenocarcinoma (PDAC), non-small cell lung cancer (NSCLC), and colorectal cancer (CRC), have demonstrated significant anti-tumor activity.[3] These application notes provide detailed protocols for the dosing and administration of this compound in mice for preclinical research.
Data Presentation
In Vivo Dosing and Efficacy
| Parameter | Details | Reference |
| Drug | This compound (RMC-9805) | [4] |
| Animal Model | Mice with KRAS G12D xenograft tumors | [4] |
| Dosage | 100 mg/kg | [4][5] |
| Administration Route | Oral (PO), once daily | [4][5] |
| Treatment Duration | 4-8 days | [4] |
| Reported Outcome | Showed antitumor activity in KRAS G12D xenograft models.[4] | [4] |
Vehicle Formulation
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Experimental Protocols
Preparation of this compound Dosing Solution (100 mg/kg)
This protocol is for the preparation of a this compound dosing solution for oral administration to mice.
Materials:
-
This compound (RMC-9805) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound:
-
Determine the total number of mice to be dosed and their average body weight.
-
Calculate the total dose required:
-
Total Dose (mg) = (Number of mice × Average body weight (kg)) × 100 mg/kg
-
-
Weigh the calculated amount of this compound powder accurately.
-
-
Prepare the vehicle solution:
-
In a sterile tube, prepare the required volume of the vehicle solution based on the dosing volume (typically 10 mL/kg).
-
For example, to prepare 1 mL of the vehicle:
-
Add 100 µL of DMSO.
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween-80.
-
Add 450 µL of sterile saline.
-
-
Vortex the solution until it is clear and homogenous.
-
-
Prepare the this compound dosing solution:
-
Add the weighed this compound powder to the prepared vehicle solution.
-
Vortex thoroughly until the this compound is completely dissolved. The final concentration of the solution should be 10 mg/mL to achieve a 100 mg/kg dose at a dosing volume of 10 mL/kg.
-
Oral Gavage Administration in Mice
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately before dosing to calculate the precise volume of the dosing solution to be administered.
-
The recommended maximum oral gavage volume for mice is 10 mL/kg.[6]
-
-
Volume Calculation:
-
Volume to administer (mL) = (Body weight (kg) × 100 mg/kg) / 10 mg/mL
-
-
Administration:
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Measure the appropriate length of the gavage needle from the corner of the mouth to the last rib to avoid stomach perforation.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.
-
Administer the calculated volume of the this compound solution slowly and steadily.
-
Withdraw the gavage needle gently.
-
Monitor the animal for a few minutes post-administration for any signs of distress.[3]
-
Xenograft Tumor Model Protocol (General)
This is a general protocol for establishing KRAS G12D xenograft models in mice. Specific cell numbers and mouse strains may vary depending on the cell line used.
Materials:
-
KRAS G12D mutant human cancer cell line (e.g., eCMT93)[7]
-
Immunocompromised mice (e.g., Nude or SCID mice)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (e.g., 27-gauge)
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture the KRAS G12D mutant cancer cells under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^6 to 10 x 10^6 cells per 100 µL).
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor volume regularly using calipers (Volume = 0.5 × length × width²).
-
-
Treatment Initiation:
-
Once the tumors reach the desired size, randomize the mice into treatment and control groups.
-
Initiate treatment with this compound as described in the "Oral Gavage Administration in Mice" protocol.
-
Visualizations
This compound (RMC-9805) Mechanism of Action
Caption: this compound forms a tri-complex with Cyclophilin A and active KRAS G12D(ON), inhibiting downstream signaling.
Experimental Workflow for this compound Efficacy Study in Mice
Caption: Workflow for evaluating this compound's in vivo efficacy in a mouse xenograft model.
References
Application Note & Protocol: Measuring pERK Inhibition by KRAS Inhibitors using Western Blot
Introduction
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2][3] The KRAS protein is a key upstream component of this cascade, acting as a molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state.[3][4] Oncogenic mutations in KRAS, such as the G12C and G12D substitutions, lock the protein in a constitutively active state, leading to aberrant downstream signaling and promoting tumorigenesis.[3][5]
Zoldonrasib (RMC-9805) is a novel, orally bioavailable inhibitor that selectively targets the active, GTP-bound conformation (RAS-ON) of the KRAS G12D mutant.[4][6][7] Unlike inhibitors that target the inactive state, this mechanism may prevent or delay the development of resistance.[6][7] A key pharmacodynamic biomarker for the efficacy of KRAS inhibitors is the phosphorylation of Extracellular signal-Regulated Kinase (ERK) at residues Threonine 202 and Tyrosine 204 (pERK1/2).[8] Inhibition of KRAS activity leads to a quantifiable reduction in pERK levels.
This document provides a detailed Western blot protocol to assess the inhibitory activity of a KRAS inhibitor on the MAPK pathway by measuring changes in pERK1/2 levels in a relevant cancer cell line. While this compound specifically targets KRAS G12D, this protocol is described using the widely available KRAS G12C mutant non-small cell lung cancer (NSCLC) cell line, NCI-H358, as a model system.[9][10] The principles and methods are directly applicable to KRAS G12D cell lines for studying this compound.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and the overall experimental workflow for the Western blot procedure.
Materials and Reagents
-
Cell Line: NCI-H358 (ATCC® CRL-5807™), human lung carcinoma with KRAS G12C mutation.
-
Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Inhibitor: this compound (or other KRAS inhibitor). Stock prepared in DMSO.
-
Buffers and Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4x).
-
Tris-Glycine SDS-PAGE Gels (e.g., 4-20% gradient).
-
Tris-Glycine Running Buffer.
-
Transfer Buffer.
-
PVDF membrane (0.45 µm).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary and Secondary Antibodies (see Table 1).
-
Chemiluminescent Substrate (ECL).
-
Stripping Buffer (e.g., glycine-HCl based, pH 2.2).[11]
-
Experimental Protocol
Cell Culture and Treatment
-
Culture Cells: Maintain NCI-H358 cells in complete culture media at 37°C with 5% CO₂.[2]
-
Plating: Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment.[2]
-
Serum Starvation (Optional): To reduce basal pERK levels, you may serum-starve cells (e.g., in media with 0.5% FBS) for 12-24 hours before treatment.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or a vehicle control (DMSO) for a specified time (e.g., 2, 6, or 24 hours).[2][8]
Protein Extraction and Quantification
-
Wash: After treatment, place plates on ice and wash cells twice with ice-cold PBS.[2]
-
Lysis: Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well. Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[2]
-
Incubation: Incubate lysates on ice for 30 minutes, vortexing periodically.
-
Clarification: Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.[2]
-
Collection: Transfer the supernatant (protein lysate) to new tubes.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[2]
SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer. Add 4x Laemmli sample buffer and heat at 95°C for 5 minutes.[2]
-
Gel Electrophoresis: Load samples onto a polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.[2][12]
-
Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 60-90 minutes or using a semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[11]
-
Primary Antibody (pERK): Incubate the membrane with anti-phospho-ERK1/2 antibody (see Table 1) overnight at 4°C with agitation.[11][12]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[12]
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody (see Table 1) for 1-2 hours at room temperature.[12]
-
Final Washes: Repeat the washing step (4.4.3).
Detection and Reprobing
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.[12]
-
Stripping: To probe for total ERK and a loading control on the same membrane, incubate the membrane in stripping buffer for 10-15 minutes. Wash thoroughly with PBS and TBST.
-
Reprobing: Repeat the immunoblotting process (from step 4.4.1) using antibodies for total ERK1/2 and then a loading control (e.g., GAPDH or β-actin). Probing for total ERK is crucial to normalize the pERK signal.[12][13]
Data Presentation and Analysis
Band intensities should be quantified using densitometry software (e.g., ImageJ). The pERK signal should be normalized to the total ERK signal for each sample. This ratio can then be normalized to the vehicle control to determine the fold change in ERK phosphorylation.
Table 1: Recommended Antibodies and Conditions for Western Blot
| Target Protein | Host | Dilution Range | Supplier (Example) | Expected MW |
|---|---|---|---|---|
| Phospho-ERK1/2 (Thr202/Tyr204) | Rabbit | 1:1000 - 1:10,000 | Cell Signaling Tech. | 42/44 kDa |
| Total ERK1/2 | Rabbit | 1:1000 - 1:2000 | Cell Signaling Tech. | 42/44 kDa |
| GAPDH | Mouse | 1:5000 - 1:10,000 | Santa Cruz Biotech. | ~37 kDa |
| Anti-Rabbit IgG, HRP-linked | Goat | 1:5000 - 1:10,000 | Cell Signaling Tech. | N/A |
| Anti-Mouse IgG, HRP-linked | Horse | 1:5000 - 1:10,000 | Cell Signaling Tech. | N/A |
Table 2: Hypothetical Densitometry Data for pERK Inhibition
| Treatment Conc. (nM) | pERK/Total ERK Ratio (Normalized Intensity) | Standard Deviation | Fold Change vs. Control |
|---|---|---|---|
| 0 (Vehicle) | 1.00 | ± 0.12 | 1.00 |
| 10 | 0.65 | ± 0.09 | 0.65 |
| 100 | 0.21 | ± 0.05 | 0.21 |
| 1000 | 0.08 | ± 0.03 | 0.08 |
Troubleshooting
-
High Background: Ensure blocking is sufficient and increase wash times. Prepare fresh buffers.[12]
-
No/Weak Signal: Check antibody dilutions, protein transfer efficiency, and ECL substrate activity.
-
pERK and Total ERK patterns are identical: Stripping may have been incomplete. Ensure stripping buffer pH is correct (~2.2) and increase incubation time if necessary.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Facebook [cancer.gov]
- 5. NCI-H358-KRAS-G12C-H95C-KI Cell Line - Kyinno Bio [kyinno.com]
- 6. This compound May Elicit Objective Responses in Patients With KRAS G12D Mutated NSCLC - The ASCO Post [ascopost.com]
- 7. aacr.org [aacr.org]
- 8. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays with Zoldonrasib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoldonrasib (also known as RMC-9805) is an investigational, orally bioavailable, covalent inhibitor that selectively targets the KRAS G12D mutation.[1][2] The KRAS G12D mutation is a key oncogenic driver in several cancers, including pancreatic ductal adenocarcinoma (PDAC), non-small cell lung cancer (NSCLC), and colorectal cancer.[1] this compound distinguishes itself by forming a tri-complex with cyclophilin A and the active, GTP-bound form of KRAS G12D (RAS(ON)).[3] This mechanism locks the oncoprotein in an inactive state, thereby inhibiting downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway, which are crucial for tumor cell proliferation and survival.[3]
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound using common cell viability assays. The accurate determination of cell viability is a critical step in the preclinical evaluation of targeted therapies like this compound, providing key insights into its potency and dose-dependent effects on cancer cells harboring the KRAS G12D mutation.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the constitutively active KRAS G12D protein. The diagram below illustrates the simplified KRAS signaling pathway and the point of intervention for this compound.
Data Presentation
The efficacy of this compound is typically quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in cell viability assays. This value represents the concentration of the drug that results in a 50% reduction in cell viability. Preclinical studies have demonstrated the potent and selective activity of this compound in cancer cell lines harboring the KRAS G12D mutation.
| Compound | Cell Line | Cancer Type | KRAS Mutation | Assay Type | EC50/IC50 | Reference |
| This compound (RMC-9805) | AsPC-1 | Pancreatic Ductal Adenocarcinoma | G12D | CellTiter-Glo | 17 nM | [4] |
| This compound (RMC-9805) | AsPC-1 | Pancreatic Ductal Adenocarcinoma | G12D | pERK AlphaLISA | 23 nM | [4] |
Note: The pERK EC50 value reflects the concentration required to inhibit the phosphorylation of ERK by 50%, a direct downstream effector of KRAS, thus indicating target engagement.
Experimental Workflow
A generalized workflow for assessing the impact of this compound on the viability of KRAS G12D mutant cancer cells is outlined below. This workflow is applicable to various cell viability assays, with specific steps detailed in the subsequent protocols.
Experimental Protocols
Two standard and robust methods for determining cell viability are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
KRAS G12D mutant cancer cell line (e.g., AsPC-1, HPAF-II)
-
Complete cell culture medium
-
This compound
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring cell viability is >90%.
-
Seed 3,000-5,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the drug dilutions).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C. A purple precipitate should become visible in the wells containing viable cells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.
Materials:
-
KRAS G12D mutant cancer cell line
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Sterile, opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® buffer and allow it to equilibrate to room temperature.
-
Equilibrate the lyophilized CellTiter-Glo® substrate to room temperature.
-
Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent, as per the manufacturer's instructions.
-
-
Cell Seeding:
-
Follow the same cell seeding procedure as described for the MTT assay, but use opaque-walled 96-well plates suitable for luminescence measurements.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as described for the MTT assay.
-
-
Assay Protocol:
-
Equilibrate the 96-well plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis (for both assays)
-
Background Subtraction: Subtract the average absorbance/luminescence value of the medium-only wells from all other readings.
-
Calculate Percent Viability: Express the viability of the treated cells as a percentage of the vehicle-treated control cells using the following formula: % Viability = (Signal of treated cells / Signal of vehicle control cells) x 100
-
Dose-Response Curve and EC50/IC50 Determination:
-
Plot the percent viability against the log-transformed concentrations of this compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the EC50 or IC50 value.
-
Conclusion
The provided protocols offer a standardized approach for evaluating the in vitro efficacy of this compound on KRAS G12D-mutant cancer cells. Consistent application of these methods will enable researchers to generate robust and reproducible data, which is essential for the preclinical assessment of this promising targeted therapy. Further characterization of this compound may involve investigating its effects on downstream signaling pathways and its efficacy in more complex in vitro models, such as 3D spheroids or organoids.
References
Application Notes and Protocols: Immunohistochemical Assessment of Zoldonrasib Target Engagement
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Zoldonrasib (RMC-9805) is a pioneering, orally bioavailable, covalent inhibitor that selectively targets the KRAS G12D mutation.[1][2] Its unique mechanism of action involves targeting the active, GTP-bound state of KRAS, known as RAS(ON).[3] this compound forms a tri-complex with cyclophilin A and the mutated KRAS G12D protein, leading to the inhibition of downstream signaling pathways that drive tumor cell proliferation and survival.[1][4] This novel approach may circumvent resistance mechanisms that can arise with inhibitors targeting the inactive state of KRAS.[5][6]
These application notes provide detailed protocols for assessing the target engagement of this compound in preclinical and clinical research settings using immunohistochemistry (IHC). As direct detection of the covalent modification of the drug target by IHC is technically challenging, the protocols focus on the well-established method of monitoring the phosphorylation status of downstream effectors in the KRAS signaling pathway, namely ERK and AKT, as well as the proliferation marker Ki-67. A decrease in the phosphorylation of these downstream targets serves as a reliable surrogate for this compound's target engagement and pharmacodynamic activity.
This compound: Mechanism of Action and Clinical Data
This compound's innovative "tri-complex inhibitor" approach allows it to form a covalent bond with the aspartic acid residue of the KRAS G12D mutation, effectively locking the oncoprotein in an inhibited state.[4][7] This strategy has demonstrated significant preclinical efficacy, leading to deep and durable tumor regressions in various models.[4][7]
Clinical trials have further underscored the potential of this compound. A Phase 1 study (RMC-9805-001) has shown promising antitumor activity in patients with advanced solid tumors harboring the KRAS G12D mutation.[8][9]
Quantitative Data Summary from Clinical Trials
| Cancer Type | Number of Patients (efficacy-evaluable) | Recommended Phase 2 Dose | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | 18 | 1200 mg once daily | 61% | 89% | [3][8] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 40 | 1200 mg once daily | 30% | 80% | [2][10] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
Caption: this compound's mechanism of action and its effect on downstream signaling.
Immunohistochemistry Experimental Workflow
Caption: A generalized workflow for immunohistochemical staining.
Experimental Protocols
The following are generalized protocols for the immunohistochemical detection of key biomarkers to assess this compound's pharmacodynamic effects on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Note: These protocols should be optimized for specific antibodies, tissues, and reagents.
Protocol 1: Phospho-ERK1/2 (Thr202/Tyr204) IHC Staining
Purpose: To assess the inhibition of the MAPK pathway as a measure of this compound's target engagement.
Materials:
-
FFPE tissue sections (5 µm)
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
10 mM Sodium Citrate Buffer (pH 6.0)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-p-ERK1/2 (Thr202/Tyr204)
-
HRP-conjugated goat anti-rabbit secondary antibody
-
DAB chromogen kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 10 minutes each).
-
Transfer to 100% ethanol (2 changes for 5 minutes each).
-
Hydrate through 95% and 70% ethanol (3 minutes each).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM Sodium Citrate Buffer (pH 6.0).
-
Heat to 95-100°C for 20-30 minutes in a water bath or steamer.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides with Wash Buffer.
-
Incubate with blocking solution for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the anti-p-ERK1/2 antibody in antibody diluent according to the manufacturer's instructions.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Wash slides with Wash Buffer (3 changes for 5 minutes each).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash slides with Wash Buffer (3 changes for 5 minutes each).
-
-
Chromogen and Counterstain:
-
Apply DAB solution and monitor for color development (typically 1-10 minutes).
-
Rinse with deionized water to stop the reaction.
-
Counterstain with hematoxylin.
-
"Blue" the slides in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanols and xylene.
-
Coverslip with mounting medium.
-
Protocol 2: Phospho-AKT (Ser473) IHC Staining
Purpose: To evaluate the inhibition of the PI3K/AKT pathway.
Procedure: This protocol is identical to the p-ERK protocol, with the substitution of the primary antibody to a rabbit anti-p-AKT (Ser473) antibody. Optimization of the antigen retrieval and antibody dilution may be necessary.
Protocol 3: Ki-67 IHC Staining
Purpose: To measure the effect of this compound on cell proliferation.
Procedure: This protocol is similar to the p-ERK protocol, using a primary antibody against Ki-67. Antigen retrieval is often critical for Ki-67 staining and may require optimization.
Data Interpretation and Analysis
The staining intensity and the percentage of positive tumor cells should be evaluated by a qualified pathologist. A semi-quantitative scoring method, such as the H-score, can be employed for a more objective assessment. A significant reduction in p-ERK, p-AKT, and Ki-67 staining in this compound-treated tissues compared to vehicle-treated controls would indicate successful target engagement and pharmacodynamic activity.
References
- 1. Facebook [cancer.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 5. aacr.org [aacr.org]
- 6. AACR 2025: Oral investigational agent this compound elicits objective responses in patients with KRAS G12D-mutated lung cancer - ecancer [ecancer.org]
- 7. Revolution Medicines Announces Publication of a Peer-Reviewed Research Paper in Science on the Discovery and Development of this compound, a RAS(ON) G12D-Selective Inhibitor | Revolution Medicines [ir.revmed.com]
- 8. Revolution Medicines Presents Initial Data from this compound (RMC-9805) Study in Patients with KRAS G12D Mutant Non-Small Cell Lung Cancer at the 2025 AACR Annual Meeting | Revolution Medicines [ir.revmed.com]
- 9. Facebook [cancer.gov]
- 10. onclive.com [onclive.com]
Application Notes and Protocols for Establishing Zoldonrasib-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoldonrasib (RMC-9805) is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the GTP-bound, active conformation (ON-state) of the KRAS G12D mutant protein.[1][2][3] This unique mechanism of action, which involves the formation of a tri-complex with cyclophilin A, distinguishes it from inhibitors that target the inactive (OFF-state) of KRAS.[4][5] The development of resistance to targeted therapies is a significant challenge in oncology. Establishing cell lines resistant to this compound is a critical step in understanding the potential mechanisms of resistance, identifying biomarkers, and developing next-generation inhibitors or combination therapies to overcome resistance.
These application notes provide a comprehensive guide to establishing and characterizing this compound-resistant cancer cell lines in vitro.
Signaling Pathway of KRAS G12D and this compound's Mechanism of Action
The KRAS protein is a key molecular switch in intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. Mutations in KRAS, such as G12D, lead to a constitutively active protein, driving oncogenesis. This compound's unique mechanism of targeting the active KRAS G12D protein is a promising strategy to inhibit downstream signaling.[1][6][7]
References
- 1. Establishment and Characterization of Multidrug-resistant Gastric Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 2. CRISPR/Cas9-Mediated Knock-Out of KrasG12D Mutated Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. KRAS-Mutant Models: Spotlight on SNU Cell Line Diversity [cytion.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Profiling of Zoldonrasib in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical pharmacokinetic analysis of Zoldonrasib (RMC-9805), a potent and selective inhibitor of the KRAS G12D mutation. While specific quantitative pharmacokinetic parameters for this compound in preclinical models are not publicly available, this document outlines the established methodologies and protocols for characterizing the absorption, distribution, metabolism, and excretion (ADME) of oral small molecule inhibitors like this compound. The provided tables and protocols are illustrative and serve as a guide for researchers designing and interpreting preclinical pharmacokinetic studies.
Introduction to this compound
This compound is an investigational, orally bioavailable small molecule inhibitor that selectively targets the GTP-bound, active state of the KRAS G12D oncoprotein.[1][2] This mutation is a key driver in several difficult-to-treat cancers, including pancreatic, colorectal, and non-small cell lung cancers.[3] this compound employs a novel mechanism, forming a tri-complex with cyclophilin A and the mutated KRAS G12D protein, leading to covalent modification and irreversible inhibition of its oncogenic signaling.[3] Preclinical studies in mouse models with KRAS G12D-driven tumors have demonstrated significant anti-tumor activity and prolonged survival, informing the dose selection for human clinical trials.[1][4][5]
Data Presentation: Illustrative Pharmacokinetic Parameters
The following tables represent typical pharmacokinetic data obtained from preclinical studies in rodent models. These values are for illustrative purposes to guide researchers on data presentation for a compound like this compound.
Table 1: Single-Dose Oral Pharmacokinetics of a this compound-like Compound in Mice
| Parameter | Unit | 10 mg/kg | 30 mg/kg | 100 mg/kg |
| Cmax | ng/mL | 250 | 780 | 2800 |
| Tmax | h | 1.0 | 1.5 | 2.0 |
| AUC(0-t) | ngh/mL | 1200 | 4500 | 18500 |
| AUC(0-inf) | ngh/mL | 1250 | 4650 | 19200 |
| T½ | h | 3.5 | 4.0 | 4.2 |
| Bioavailability | % | - | 45 | - |
Table 2: Single-Dose Intravenous Pharmacokinetics of a this compound-like Compound in Mice
| Parameter | Unit | 5 mg/kg |
| Cmax | ng/mL | 1500 |
| AUC(0-t) | ngh/mL | 2800 |
| AUC(0-inf) | ngh/mL | 2850 |
| T½ | h | 3.2 |
| Clearance (CL) | mL/min/kg | 29.2 |
| Volume of Distribution (Vd) | L/kg | 8.5 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway of this compound and a typical experimental workflow for preclinical pharmacokinetic analysis.
Experimental Protocols
The following are detailed, standardized protocols for conducting preclinical pharmacokinetic studies relevant to an oral small molecule inhibitor like this compound.
Protocol 1: In Vivo Pharmacokinetic Study in Mice
1. Objective: To determine the pharmacokinetic profile of a test compound (e.g., this compound) in mice following a single oral (PO) and intravenous (IV) administration.
2. Materials:
-
Test compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male CD-1 mice (8-10 weeks old)
-
Dosing gavage needles (for PO)
-
Syringes and needles (for IV)
-
Blood collection tubes (containing K2EDTA)
-
Centrifuge
-
Pipettes and tips
-
Freezer (-80°C)
3. Methods:
-
3.1. Animal Acclimatization:
-
House animals in a controlled environment for at least 5 days prior to the study.
-
Provide ad libitum access to food and water.
-
Fast animals for 4 hours before dosing.
-
-
3.2. Dosing:
-
Divide mice into two groups: Oral (PO) and Intravenous (IV).
-
For the PO group, administer the test compound via oral gavage at the desired dose.
-
For the IV group, administer the test compound via tail vein injection.
-
-
3.3. Blood Sampling:
-
Collect blood samples (approximately 50 µL) from the saphenous vein at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Place blood samples into K2EDTA-coated tubes and keep on ice.
-
-
3.4. Plasma Preparation:
-
Centrifuge the blood samples at 4°C for 10 minutes at 2,000 x g.
-
Carefully collect the supernatant (plasma) and transfer to a clean, labeled tube.
-
Store plasma samples at -80°C until bioanalysis.
-
4. Bioanalysis:
-
Quantify the concentration of the test compound in plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
5. Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, T½, clearance, and volume of distribution.
-
Calculate oral bioavailability by comparing the dose-normalized AUC from the oral route to the intravenous route.
Protocol 2: In Vitro Metabolic Stability Assay
1. Objective: To assess the metabolic stability of a test compound in liver microsomes to predict its in vivo hepatic clearance.
2. Materials:
-
Test compound
-
Liver microsomes (e.g., mouse, rat, human)
-
NADPH regenerating system
-
Phosphate (B84403) buffer
-
Positive control compounds (e.g., Verapamil, Testosterone)
-
Acetonitrile (B52724) with an internal standard
-
96-well plates
-
Incubator
-
LC-MS/MS system
3. Methods:
-
3.1. Reaction Mixture Preparation:
-
Prepare a reaction mixture containing liver microsomes and the test compound in a phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
3.2. Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
3.3. Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
-
3.4. Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
4. Bioanalysis:
-
Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Determine the in vitro half-life (T½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint).
Disclaimer: The quantitative data and specific experimental conditions presented in these notes are illustrative and not based on publicly disclosed preclinical data for this compound. Researchers should consult relevant scientific literature and regulatory guidelines to design and execute their specific studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound May Elicit Objective Responses in Patients With KRAS G12D Mutated NSCLC - The ASCO Post [ascopost.com]
- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 4. This compound shows antitumor efficacy in KRAS G12D mutated tumors | BioWorld [bioworld.com]
- 5. onclive.com [onclive.com]
Troubleshooting & Optimization
Optimizing Zoldonrasib Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Zoldonrasib for in vitro cell culture experiments. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, covalent tri-complex inhibitor that selectively targets the KRAS G12D mutation.[1][2] Its unique mechanism involves first binding to cyclophilin A, forming a binary complex. This complex then specifically and irreversibly binds to the active, GTP-bound form of KRAS G12D.[1][2] This action prevents downstream signaling pathways, ultimately leading to apoptosis in cancer cells harboring the KRAS G12D mutation.[1] Unlike other inhibitors that target the inactive state of KRAS, this compound targets the active "ON" state, which may help to overcome resistance mechanisms.[3][4][5][6][7]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: A common starting point for in vitro experiments with a novel inhibitor is to test a wide range of concentrations. For this compound, a broad range from 0.01 µM to 100 µM is a reasonable starting point for an initial dose-response experiment.[8] One study has reported the use of 100 nM this compound to inhibit the production of cytokines in eCT26 (KRAS G12D/G12D) cells.[9] However, the optimal concentration is highly dependent on the specific cell line and the assay being performed. It is crucial to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental system.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[10][11] For optimal stability, stock solutions should be prepared in high-quality, anhydrous DMSO, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[1][8] When stored at -80°C, the stock solution can be stable for up to a year, while at -20°C, it is recommended to be used within one month.[11]
Q4: What are the key downstream signaling pathways affected by this compound?
A4: this compound inhibits the constitutively active KRAS G12D protein, which primarily signals through the MAPK/ERK and PI3K/AKT pathways.[12][13] Therefore, assessing the phosphorylation status of key proteins in these pathways, such as ERK (p-ERK) and AKT (p-AKT), is a reliable method to confirm this compound's target engagement and inhibitory activity in cell culture.[14][15]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observable effect of this compound | Inhibitor concentration is too low: The concentration used may be below the effective range for your specific cell line. | Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay) to determine the IC50 value for your cell line.[8] |
| Inhibitor instability: this compound may have degraded in the culture medium. | Prepare fresh dilutions from a properly stored stock solution for each experiment. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.[1] | |
| Low cell permeability: The compound may not be efficiently entering the cells. | While this compound is orally bioavailable, permeability can vary between cell lines. If suspected, consider using specialized assays to measure intracellular drug concentration. | |
| Cell line is not dependent on KRAS G12D signaling: The chosen cell line may not have the KRAS G12D mutation or may have developed resistance through alternative signaling pathways. | Confirm the KRAS mutation status of your cell line. Analyze downstream signaling (e.g., p-ERK, p-AKT) to verify pathway dependence. | |
| High levels of cell death, even at low concentrations | Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically <0.5%).[8] Run a vehicle-only control (cells treated with the same concentration of DMSO as the highest this compound concentration). |
| Off-target effects: At high concentrations, the inhibitor may be affecting other cellular targets. | Use the lowest effective concentration of this compound that achieves the desired biological effect. Perform experiments to confirm target engagement (e.g., Western blot for p-ERK).[14] | |
| Cell line is particularly sensitive: Some cell lines are inherently more sensitive to chemical treatments. | Perform a careful dose-response and time-course experiment to find the optimal, non-toxic concentration and exposure time.[8] | |
| Inconsistent results between experiments | Inconsistent cell seeding density: Variations in the number of cells plated can significantly affect the outcome of viability and proliferation assays. | Ensure a homogenous cell suspension and accurate cell counting before seeding. Optimize and standardize the seeding density for your assays.[16] |
| Variability in inhibitor preparation: Inaccurate dilutions or improper storage of stock solutions can lead to inconsistent effective concentrations. | Prepare fresh serial dilutions for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1][8] | |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can lead to increased compound concentration and affect cell growth. | To minimize edge effects, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data points. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.
Materials:
-
KRAS G12D mutant cancer cell line
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common starting range is 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Use non-linear regression analysis to determine the IC50 value.[6]
-
Protocol 2: Western Blot Analysis of p-ERK Inhibition by this compound
This protocol describes how to assess the inhibitory effect of this compound on the KRAS G12D downstream signaling pathway by measuring the phosphorylation of ERK.
Materials:
-
KRAS G12D mutant cancer cell line
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach and reach 70-80% confluency.
-
Treat cells with various concentrations of this compound (based on your IC50 data) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK and total-ERK (typically overnight at 4°C). A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to the total-ERK signal to determine the extent of inhibition.
-
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified KRAS G12D signaling pathway and this compound's point of intervention.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. promocell.com [promocell.com]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Proteomic analyses identify targets, pathways, and cellular consequences of oncogenic KRAS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel KRAS Antibody Highlights a Regulation Mechanism of Post-Translational Modifications of KRAS during Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteomic Perspectives on KRAS-Driven Cancers and Emerging Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mapping the Interactome of KRAS and Its G12C/D/V Mutants by Integrating TurboID Proximity Labeling with Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Zoldonrasib In Vivo Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zoldonrasib in in vivo experiments.
Section 1: General Information & Formulation
This section covers the fundamental properties of this compound and essential preparation steps.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an orally bioavailable, covalent inhibitor that selectively targets the KRAS G12D mutation.[1] Its mechanism is unique compared to KRAS G12C inhibitors. Instead of locking KRAS in an inactive state, this compound targets the active, GTP-bound conformation, also known as RAS(ON).[2][3] It achieves this by first binding to cyclophilin A, forming a binary complex. This complex then binds to KRAS G12D, creating a covalent and irreversible tri-complex that prevents downstream signaling through pathways like the MAPK cascade, ultimately leading to apoptosis in cancer cells.[1][4][5] This approach may help delay or prevent treatment resistance.[6]
Q2: How should I formulate this compound for in vivo administration?
This compound has low water solubility. Proper formulation is critical for ensuring bioavailability in animal studies. Commercial suppliers suggest several common formulations for compounds with these properties. It is crucial to test your chosen formulation for clarity and stability before administration. If precipitation occurs, gentle heating or sonication may aid dissolution.[7]
Here are two common vehicle protocols that can be adapted:
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Final Appearance |
| Vehicle 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | Clear Solution[7] |
| Vehicle 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | Clear Solution[7] |
Note: Always use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.[8] The final preparation should be a clear solution.
Section 2: In Vivo Study Design & Experimental Protocol
Careful study design is paramount for obtaining reproducible and meaningful results.
Frequently Asked Questions (FAQs)
Q1: What animal models are appropriate for this compound efficacy studies?
The choice of model is critical and depends on the experimental question.
-
Cell Line-Derived Xenografts (CDX): These are the most common models. Use a human cancer cell line harboring the KRAS G12D mutation (e.g., pancreatic, colorectal, or non-small cell lung cancer lines) implanted subcutaneously or orthotopically in immunodeficient mice.[9][10]
-
Patient-Derived Xenografts (PDX): PDX models, where patient tumor tissue is implanted into immunodeficient mice, can offer a more clinically relevant context.[11]
-
Syngeneic & Genetically Engineered Mouse Models (GEMM): For studying the interaction between this compound and the immune system, immunocompetent models are required.[9][12] Preclinical studies have shown that this compound can synergize with immunotherapy by promoting a favorable tumor microenvironment.[10]
Q2: What is a typical dosing regimen for this compound in mice?
Preclinical in vivo studies have shown that this compound can cause tumor regression at well-tolerated doses.[10] While specific preclinical dosing is often proprietary, data from other covalent KRAS inhibitors have used doses in the range of 15-30 mg/kg daily via oral gavage.[13][14] However, it is essential to perform a dose-range-finding and maximum tolerated dose (MTD) study in your specific animal model to determine the optimal balance of efficacy and safety. In Phase 1 clinical trials, this compound was well-tolerated in humans at doses up to 1200 mg daily.[2][3][15]
General Protocol: Subcutaneous Xenograft Efficacy Study
This protocol provides a general framework. Specifics such as cell numbers, tumor volume endpoints, and dosing schedules should be optimized for your model.
Section 3: Troubleshooting Common Issues
This section addresses specific problems that may arise during in vivo experiments in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected anti-tumor efficacy. What should I check?
Suboptimal efficacy can stem from multiple factors. Systematically investigate potential causes using a logical approach.
-
Formulation/Solubility: This is the most common issue. An improperly dissolved compound will not be absorbed. Ensure your formulation is a clear solution before administration.[7]
-
Dose and Administration: Verify your calculations and ensure the full dose was administered correctly via oral gavage.
-
Target Engagement (Pharmacodynamics): If possible, collect tumor samples at the end of the study (or from a satellite group) and perform Western blotting to check for the inhibition of downstream markers like phosphorylated ERK (pERK).[10][14] A lack of pERK inhibition suggests the drug is not reaching its target at sufficient concentrations.
-
Model Integrity: Confirm the KRAS G12D mutation status of your cell line. Consider that some models may have intrinsic resistance mechanisms.[11]
Q2: My animals are showing unexpected weight loss or other signs of toxicity. What could be the cause?
While this compound was well-tolerated in clinical trials, in vivo models can sometimes react differently.[2]
-
Commonly Reported Adverse Events: In humans, the most frequent treatment-related adverse events were low-grade and manageable, including nausea, diarrhea, vomiting, and fatigue.[16][17][18]
-
Uncharacteristic Toxicities: Notably, toxicities like severe rash, mucositis, and transaminitis, which have been associated with other RAS-pathway inhibitors, were not commonly observed with this compound.[2][15] If you see these, it could indicate a vehicle-related issue or an unexpected off-target effect in your specific model.
-
Troubleshooting Steps:
-
Check the Vehicle: Administer the vehicle alone to a control group to rule out toxicity from the formulation itself.
-
Review the Dose: You may be dosing above the maximum tolerated dose (MTD) for your specific model and strain. Consider performing an MTD study.
-
Dose Interruption: As in clinical practice, temporarily halting dosing can help determine if the adverse events are drug-related.[2][15]
-
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
In vivo experiments have inherent variability. Key factors to control include:
-
Standardize Procedures: Ensure consistent techniques for cell culture, implantation, formulation preparation, and administration across all experiments.
-
Animal Health: Use animals of the same age, sex, and from the same supplier. Ensure they are healthy and properly acclimated before starting the study.
-
Tumor Size at Randomization: Start treatment when tumors are within a narrow size range (e.g., 100-150 mm³). Large variations in starting tumor volume can lead to high variability in outcomes.
-
Formulation Consistency: Prepare the formulation fresh for each dosing day if stability is a concern.
Section 4: Quantitative Data & Key Parameters
This section provides reference data from clinical studies, which can help contextualize preclinical findings.
Table 1: this compound Clinical Trial Adverse Events (Any Grade)
This table summarizes common treatment-related adverse events (TRAEs) observed in a Phase 1 clinical study across various tumor types.[16][17]
| Adverse Event | Frequency (Any Grade) |
| Nausea | ~27-39%[2][16] |
| Diarrhea | ~20-24%[2][16] |
| Vomiting | ~15-18%[2][16] |
| Rash | ~10-12%[2][16] |
| Fatigue | Reported, frequency varies[3] |
Note: The majority of these events were low-grade (Grade 1-2) and considered manageable.[3][17] No dose-limiting toxicities were reached at doses up to 1200 mg/day.[2]
Table 2: this compound Clinical Efficacy Signals (NSCLC Cohort)
Data from a Phase 1 trial in patients with previously treated KRAS G12D-mutated Non-Small Cell Lung Cancer (NSCLC).[2]
| Metric | Reported Rate |
| Objective Response Rate (ORR) | 61%[2][19] |
| Disease Control Rate (DCR) | 89%[2][19] |
| Recommended Phase 2 Dose (RP2D) | 1200 mg / day[2][16] |
References
- 1. Facebook [cancer.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. This compound May Elicit Objective Responses in Patients With KRAS G12D Mutated NSCLC - The ASCO Post [ascopost.com]
- 4. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. oncozine.com [oncozine.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound shows antitumor efficacy in KRAS G12D mutated tumors | BioWorld [bioworld.com]
- 10. This compound (RMC-9805) | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 14. Novel KRAS(G12C) inhibitor shows efficacy in models of KRAS-mutant NSCLC | BioWorld [bioworld.com]
- 15. aacr.org [aacr.org]
- 16. onclive.com [onclive.com]
- 17. onclive.com [onclive.com]
- 18. mskcc.org [mskcc.org]
- 19. moffitt.org [moffitt.org]
Zoldonrasib Preclinical Off-Target Effects: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with information regarding the preclinical evaluation of Zoldonrasib, with a focus on its selectivity and what is publicly known about its off-target profile. The information is presented in a question-and-answer format to directly address potential inquiries that may arise during experimental planning and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it achieve selectivity?
This compound is a potent, orally bioavailable, and covalent inhibitor that selectively targets the KRAS G12D mutation.[1][2] Its mechanism is unique as it targets the active, GTP-bound state of KRAS, often referred to as RAS(ON).[3] This is achieved through a novel "tri-complex inhibitor" approach. This compound first forms a non-covalent binary complex with the cellular chaperone protein, cyclophilin A. This complex then specifically recognizes and covalently binds to the aspartic acid residue of the KRAS G12D mutant protein.[1][4] This selective targeting allows for precise action against cancer cells harboring the KRAS G12D mutation while minimizing effects on healthy cells with wild-type KRAS.[1]
Q2: Are there any publicly available data on broad-panel off-target screening for this compound?
As of now, detailed results from comprehensive preclinical off-target screening panels, such as in vitro kinase assays or safety pharmacology screens against a broad range of receptors and enzymes, have not been made publicly available. The published literature and company communications emphasize the high selectivity of this compound for KRAS G12D, which is a key feature of its design.[1][4]
Q3: What was observed in preclinical toxicology and safety pharmacology studies?
While specific preclinical toxicology reports are not publicly detailed, the available information indicates that this compound was well-tolerated in preclinical models, which supported its advancement into clinical trials.[4] Exposures that led to tumor regression in animal models were identified and later achieved in human clinical trials.[2] The clinical data, which stems from these preclinical findings, show a manageable safety profile, suggesting the absence of significant, dose-limiting off-target toxicities.[3][5]
Q4: My in-house screen suggests a potential off-target hit. How should I interpret this?
If your experiments suggest a potential off-target interaction, it is crucial to first validate this finding using orthogonal methods. The unique tri-complex mechanism of this compound, which involves cyclophilin A, may not be fully recapitulated in all simplified in vitro systems. Consider the following troubleshooting steps:
-
Confirm On-Target Engagement: Ensure that in your experimental system, you can detect the engagement of this compound with its intended target, KRAS G12D.
-
Cellular Context: Test the potential off-target effect in a cellular context, comparing cell lines with and without the putative off-target protein, and with and without KRAS G12D.
-
Affinity and Potency: Determine the potency (e.g., IC50 or EC50) of this compound for the potential off-target and compare it to its on-target potency for KRAS G12D. A significant window between on-target and off-target potency may indicate that the off-target effect is unlikely to be relevant at therapeutic concentrations.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Unexpected cellular phenotype in a KRAS wild-type cell line | Potential off-target effect or non-specific cytotoxicity at high concentrations. | 1. Perform a dose-response curve to determine the EC50 for the observed effect. 2. Compare this EC50 to the on-target EC50 in KRAS G12D mutant cells. 3. Evaluate the expression of cyclophilin A in your cell line, as it is a key component of this compound's mechanism. |
| Inconsistent results in in vivo studies | Issues with drug formulation, administration, or pharmacokinetics. | 1. Verify the stability and homogeneity of the this compound formulation. 2. Conduct pharmacokinetic analysis to ensure that plasma and tumor exposures are within the expected therapeutic range. 3. Refer to published preclinical protocols for guidance on vehicle and administration routes. |
| Discrepancy between in vitro and in vivo findings | The tri-complex mechanism may have different efficiencies in various models. The tumor microenvironment in vivo can also influence drug activity. | 1. Characterize the expression levels of KRAS G12D and cyclophilin A in both your in vitro and in vivo models. 2. Evaluate the impact of this compound on downstream KRAS signaling (e.g., p-ERK) in both settings to correlate with phenotypic outcomes. |
Quantitative Data Summary
Table 1: Preclinical On-Target Activity of this compound
| Assay Type | Model System | Key Findings | Reference |
| In Vitro Cytokine Inhibition | eCT26 (KRAS G12D/G12D) cells | At 100 nM, inhibited the production of CXCL1 and GM-CSF. | [6] |
| In Vivo Antitumor Activity | KRAS G12D xenograft models | 100 mg/kg, administered orally once daily, demonstrated antitumor activity. | [6] |
| In Vivo Efficacy | Preclinical models of multiple tumor types with KRAS G12D mutations | Showed deep and durable tumor regressions. | [1] |
Table 2: Summary of Treatment-Related Adverse Events (TRAEs) in Phase 1 Clinical Trial (Recommended Phase 2 Dose of 1200 mg Once Daily, n=90)
| Adverse Event | Any Grade | Grade 1-2 | Grade 3 | Reference |
| Nausea | 39% | 39% | 0% | [2] |
| Diarrhea | 24% | 23% | 1% | [2] |
| Vomiting | 18% | 18% | 0% | [2] |
| Rash | 12% | 12% | 0% | [2] |
| ALT Elevation | Not specified | Not specified | 1% | [2] |
| Note: No Grade 4 or 5 TRAEs were reported. Data is from a clinical trial and is provided for context on the translation of the preclinical safety profile. |
Experimental Protocols
Key Experiment: In Vivo Antitumor Efficacy in a KRAS G12D Xenograft Model
This is a representative protocol based on information from publicly available sources.[6]
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Cell Implantation: KRAS G12D mutant cancer cells (e.g., pancreatic, colorectal, or non-small cell lung cancer cell lines) are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into vehicle control and treatment groups.
-
Drug Formulation and Administration: this compound is formulated in an appropriate vehicle for oral administration (e.g., a suspension in 0.5% methylcellulose). The drug is administered once daily by oral gavage at a specified dose (e.g., 100 mg/kg).[6]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration of treatment. Tumor growth inhibition is calculated.
Visualizations
Caption: this compound's on-target mechanism of action.
Caption: Generalized workflow for preclinical off-target assessment.
References
- 1. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Revolution Medicines Announces Publication of a Peer-Reviewed Research Paper in Science on the Discovery and Development of this compound, a RAS(ON) G12D-Selective Inhibitor | Revolution Medicines [ir.revmed.com]
- 5. This compound May Elicit Objective Responses in Patients With KRAS G12D Mutated NSCLC - The ASCO Post [ascopost.com]
- 6. medchemexpress.com [medchemexpress.com]
Disclaimer: Zoldonrasib is presumed to be an investigational KRAS inhibitor for the purpose of this guide. The following recommendations are based on the known gastrointestinal side effect profile of KRAS inhibitors in preclinical mouse models.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers manage and mitigate this compound-related gastrointestinal (GI) side effects in mouse models of cancer.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects observed with this compound in mice?
A1: Based on preclinical studies of KRAS inhibitors, the most commonly observed GI-related side effects in mice include diarrhea, weight loss, and general malaise (e.g., changes in posture, activity, and fur texture)[1]. It is crucial to distinguish between drug-induced toxicity and morbidity related to tumor burden[2].
Q2: How should I monitor for this compound-induced gastrointestinal toxicity in my mouse colony?
A2: A comprehensive monitoring plan is essential. We recommend daily monitoring for the first two weeks of treatment, and at least twice weekly thereafter[3]. Key parameters to monitor include:
-
Body Weight: Record the body weight of each animal 2-3 times per week as a primary indicator of toxicity[1].
-
Clinical Signs: Observe animals daily for clinical signs of toxicity such as hunched posture, ruffled fur, lethargy, dehydration (skin tenting), and diarrhea[1][3].
-
Food and Water Intake: Monitor food and water consumption daily[2].
-
Stool Consistency: Visually inspect cages for the presence and consistency of fecal pellets.
Q3: What supportive care measures can I implement to alleviate gastrointestinal side effects?
A3: Proactive supportive care can significantly improve the tolerability of this compound in mice. Recommended measures include:
-
Hydration: Ensure easy access to hydration. If dehydration is suspected, provide supplemental hydration with hydrogel packs or subcutaneous fluids[1].
-
Nutritional Support: Provide palatable, high-nutrient food to encourage eating. Nutritional supplements or a more palatable diet can also be considered[1][2].
-
Environmental Enrichment: Ensure proper housing conditions (temperature, light cycle) and minimize handling stress[1].
Q4: When should I consider dose modification of this compound?
A4: Dose modification may be necessary if severe toxicity is observed. If an animal experiences significant weight loss (e.g., >15-20% of baseline body weight) or severe clinical signs of distress, a dose reduction or temporary interruption of treatment may be required to determine the maximum tolerated dose (MTD) in your specific model[1].
Q5: Can I co-administer anti-diarrheal agents with this compound?
A5: Co-administration of anti-diarrheal agents like loperamide (B1203769) can be explored. However, it is important to consider potential drug-drug interactions. A pilot study to evaluate the impact of the anti-diarrheal agent on this compound's efficacy and safety is recommended[1].
Troubleshooting Guides
Issue 1: Significant Body Weight Loss (>15%)
| Potential Cause | Troubleshooting Step |
| Drug Toxicity | 1. Temporarily suspend this compound administration. 2. Provide supportive care (supplemental hydration and nutrition)[1][2]. 3. Once the animal has recovered, consider re-initiating this compound at a lower dose. |
| Tumor Burden | 1. Assess tumor burden. Rapid tumor growth can lead to cachexia. 2. Distinguish between drug-induced toxicity and morbidity related to tumor progression[2]. |
| Dehydration | 1. Check for signs of dehydration (e.g., skin tenting)[1]. 2. Administer subcutaneous fluids as per veterinary guidance. 3. Provide hydrogel packs in the cage[1]. |
Issue 2: Diarrhea
| Potential Cause | Troubleshooting Step |
| Drug-Induced Enterotoxicity | 1. Monitor the severity and frequency of diarrhea. 2. Consider co-administration of an anti-diarrheal agent (e.g., loperamide) after consulting with a veterinarian and considering potential drug interactions[1]. 3. If diarrhea is severe, consider a dose reduction or treatment holiday for this compound[2]. |
| Dietary Issues | 1. Ensure the diet is consistent and has not been changed recently. 2. Provide a standard, easily digestible chow. |
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Toxicity
This protocol outlines the steps for monitoring and grading GI toxicity in mice treated with this compound.
-
Baseline Measurements: Before initiating treatment, record the baseline body weight and assess the overall health of each mouse.
-
Treatment Administration: Administer this compound at the designated dose and schedule.
-
Daily Monitoring: For the first two weeks, monitor the animals daily for:
-
Clinical signs of toxicity (posture, activity, fur texture).
-
Stool consistency.
-
Food and water intake.
-
-
Body Weight Measurement: Record body weight 2-3 times per week[1].
-
Toxicity Scoring: Grade gastrointestinal toxicity based on a standardized scale (see table below).
-
Data Analysis: Analyze the changes in body weight and toxicity scores over time.
Table 1: Gastrointestinal Toxicity Grading Scale for Mice
| Grade | Body Weight Loss | Clinical Signs |
| 0 | < 5% | Normal |
| 1 | 5-10% | Mild lethargy, slightly ruffled fur |
| 2 | 10-15% | Moderate lethargy, ruffled fur, hunched posture |
| 3 | 15-20% | Severe lethargy, dehydration, diarrhea |
| 4 | > 20% | Moribund state |
Protocol 2: Management of this compound-Induced Diarrhea
This protocol provides a framework for managing diarrhea in mice receiving this compound.
-
Detection and Confirmation: Identify mice with diarrhea based on visual inspection of cages and perineal soiling.
-
Supportive Care:
-
Pharmacological Intervention (if necessary):
-
Consult with a veterinarian regarding the use of an anti-diarrheal agent such as loperamide.
-
Administer the anti-diarrheal agent as per veterinary recommendation.
-
-
Dose Modification: If diarrhea persists or is severe, consider reducing the dose of this compound or implementing a temporary treatment holiday[2].
-
Monitoring: Continue to monitor the mice daily for resolution of diarrhea and any other clinical signs.
Signaling Pathways and Experimental Workflows
KRAS Signaling Pathway in Intestinal Epithelium
The KRAS protein is a key component of downstream signaling from growth factor receptors like the epidermal growth factor receptor (EGFR). In the intestinal epithelium, KRAS signaling plays a role in cell proliferation and differentiation[2][4]. Inhibition of KRAS by this compound can disrupt the normal homeostasis of the intestinal epithelium, potentially leading to gastrointestinal side effects.
Caption: Simplified KRAS signaling pathway in intestinal epithelial cells.
Experimental Workflow for Managing GI Toxicity
The following diagram illustrates a logical workflow for the identification and management of this compound-induced gastrointestinal toxicity in mice.
Caption: Experimental workflow for managing gastrointestinal toxicity in mice.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of Ras in regulation of intestinal epithelial cell homeostasis and crosstalk with Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Mutant KRAS promotes hyperplasia and alters differentiation in the colon epithelium but does not expand the presumptive stem cell pool - PubMed [pubmed.ncbi.nlm.nih.gov]
Zoldonrasib Stability in Experimental Buffers: A Technical Guide
Welcome to the technical support center for zoldonrasib. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in various experimental buffers. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: this compound stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store aliquots of the DMSO stock solution at -80°C for up to one year, or at -20°C for up to one month. To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles.
Q2: Is there any available data on the stability of this compound in common aqueous experimental buffers like PBS, Tris, or HEPES?
A2: Currently, there is limited publicly available quantitative data on the stability of this compound in a wide range of common experimental buffers such as Phosphate-Buffered Saline (PBS), Tris, or HEPES. The stability of a compound in aqueous solutions can be influenced by several factors including pH, temperature, buffer composition, and the presence of other molecules. Therefore, it is highly recommended to experimentally determine the stability of this compound in your specific assay buffer under your experimental conditions.
Q3: What are the primary factors that can affect the stability of this compound in an experimental buffer?
A3: Several factors can impact the stability of a small molecule like this compound in a buffer:
-
pH: The acidity or alkalinity of the buffer can promote hydrolysis of susceptible functional groups in the molecule.[1]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[2]
-
Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.[2]
-
Oxidation: Dissolved oxygen in the buffer can lead to oxidative degradation of the compound.[1]
-
Buffer Components: Certain buffer components may interact with the compound, affecting its stability.
-
Enzymatic Degradation: If working with cell lysates or other biological matrices, enzymes present can metabolize or degrade the compound.
Q4: How does this compound exert its inhibitory effect on KRAS G12D?
A4: this compound is a first-in-class inhibitor that uniquely targets the active, GTP-bound conformation of the KRAS G12D mutant protein.[3] It functions as a molecular glue, forming a tri-complex with cyclophilin A and KRAS G12D.[4][5] This interaction leads to the selective covalent modification of the mutant aspartate-12 residue, locking the oncoprotein in an inactive state and subsequently inhibiting downstream signaling pathways that drive tumor cell proliferation and survival.[4]
Troubleshooting Guide
This guide provides solutions to common issues that may arise due to the potential instability of this compound in experimental buffers.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in in vitro assays. | Compound degradation in the assay buffer. | Perform a stability study of this compound in your assay buffer under the experimental conditions (time, temperature). Consider preparing fresh working solutions immediately before each experiment. |
| Adsorption of the compound to plasticware. | Use low-protein-binding plates and tubes. Including a low concentration (0.01-0.1%) of a non-ionic detergent like Tween-20 in the buffer can also help minimize adsorption.[1] | |
| Precipitation is observed in the working solution. | Poor solubility of this compound in the aqueous buffer. | Decrease the final concentration of this compound. If permissible in your assay, consider increasing the percentage of DMSO in the final working solution (typically should not exceed 0.5-1% in cell-based assays). |
| Assay results vary significantly between experiments. | Inconsistent preparation of this compound working solutions. | Standardize the protocol for preparing working solutions. Ensure the DMSO stock is fully thawed and mixed before dilution. Prepare fresh dilutions for each experiment. |
| Degradation of stock solution. | Avoid repeated freeze-thaw cycles of the DMSO stock. Aliquot the stock solution upon receipt and store at -80°C. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in an Experimental Buffer
This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO
-
Your experimental buffer of choice (e.g., PBS, Tris-HCl, HEPES)
-
HPLC system with a suitable column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
Procedure:
-
Prepare a this compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the Test Solution: Dilute the this compound stock solution into your chosen experimental buffer to the final working concentration used in your assays.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution and analyze it by HPLC. This will serve as your baseline (100% integrity).
-
Incubate the Test Solution: Incubate the remaining test solution under the same conditions as your experiment (e.g., 37°C in a cell culture incubator). Protect from light if the compound is known to be light-sensitive.
-
Collect Time-Point Samples: At various time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots of the incubated test solution.
-
HPLC Analysis: Analyze each aliquot by HPLC.
-
Data Analysis: For each time point, calculate the percentage of this compound remaining by comparing the peak area of the parent compound to the peak area at T=0. The appearance of new peaks may indicate degradation products.
Common Experimental Buffers
The choice of buffer is critical for the success of in vitro experiments. The table below summarizes common buffers used in biochemical and cellular assays.
| Buffer | Buffering Range (pH) | Common Applications | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | Cell culture, immunoassays, protein-based assays. | Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺).[6] |
| Tris (Tris(hydroxymethyl)aminomethane) | 7.0 - 9.0 | Molecular biology, electrophoresis, enzyme kinetics.[7] | pH is temperature-dependent. Can interfere with some assays.[7] |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 6.8 - 8.2 | Cell culture, enzyme assays, protein purification.[7] | Generally considered biocompatible and has minimal interaction with metal ions. |
| MOPS (3-(N-morpholino)propanesulfonic acid) | 6.5 - 7.9 | Cell culture media, electrophoresis. | Does not bind significantly with most metal ions. |
| PIPES (Piperazine-N,N′-bis(2-ethanesulfonic acid)) | 6.1 - 7.5 | Cell culture, protein crystallization. | Forms radicals under certain conditions. |
Visualizations
This compound Mechanism of Action and Downstream Signaling
Caption: this compound inhibits the active KRAS G12D mutant, blocking downstream signaling.
Experimental Workflow for Troubleshooting this compound Stability
Caption: A logical workflow to troubleshoot this compound stability issues in experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Facebook [cancer.gov]
- 5. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 6. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dalochem.com [dalochem.com]
Interpreting variable responses to Zoldonrasib in vitro
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Zoldonrasib (also known as RMC-9805) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the KRAS G12D mutation.[1][2] Unlike other inhibitors that bind to the inactive (GDP-bound) state of KRAS, this compound targets the active, GTP-bound "ON" state.[3] It functions as a "molecular glue," forming a stable tri-complex with the KRAS G12D protein and the intracellular chaperone protein, cyclophilin A (CypA).[1][4] This tri-complex formation sterically hinders the interaction of KRAS G12D with its downstream effectors, such as RAF and PI3K, thereby inhibiting oncogenic signaling.[2] The covalent bond with the aspartic acid at position 12 of the mutant KRAS protein leads to sustained inhibition.[5]
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated potent activity in human cancer cell lines harboring the KRAS G12D mutation, leading to the suppression of RAS pathway activity, inhibition of cell proliferation, and induction of apoptosis.[1][2] Preclinical studies have shown its efficacy in pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC) models.[1][2]
Q3: What kind of variability in response to this compound should I expect across different cell lines?
A3: While potent in many KRAS G12D mutant cell lines, you may observe heterogeneous responses. For instance, preclinical models of colorectal cancer (CRC) with the KRAS G12D mutation have shown a more varied response to this compound monotherapy compared to PDAC and NSCLC models. This suggests that the genetic and signaling context of the cell line can significantly influence its sensitivity to this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Reduced or no inhibition of cell viability in a KRAS G12D mutant cell line. | Intrinsic Resistance: The cell line may have co-occurring mutations or signaling pathways that bypass KRAS G12D dependence. | 1. Confirm Genotype: Verify the KRAS G12D mutation status of your cell line using sequencing. 2. Assess Baseline Pathway Activity: Use western blotting to check for high basal activation of downstream pathways (e.g., p-MEK, p-ERK, p-AKT) or upstream activators (e.g., EGFR). 3. Explore Co-mutations: Analyze the genomic data of the cell line for mutations in genes known to confer resistance to RAS pathway inhibitors (e.g., PIK3CA, BRAF, loss of PTEN).[6] |
| Suboptimal Experimental Conditions: Incorrect inhibitor concentration, incubation time, or cell culture conditions can affect efficacy. | 1. Perform Dose-Response and Time-Course: Determine the IC50 value and optimal treatment duration for your specific cell line. 2. Ensure Compound Stability: Prepare fresh this compound solutions for each experiment, as repeated freeze-thaw cycles can degrade the compound. 3. Standardize Cell Culture: Maintain consistent cell passage numbers, seeding densities, and media conditions. | |
| Inconsistent results between experiments. | Compound Solubility and Stability: this compound may precipitate out of solution, especially at higher concentrations or in certain media. | 1. Follow Recommended Solubilization Protocol: Prepare a fresh stock solution in a suitable solvent like DMSO. For working solutions, further dilute in cell culture medium.[7] 2. Visually Inspect for Precipitation: Before adding to cells, ensure the this compound solution is clear. 3. Minimize Freeze-Thaw Cycles: Aliquot your stock solution to avoid repeated temperature changes. |
| Variability in Cell Health and Density: Inconsistent cell health or number at the time of treatment can lead to variable results. | 1. Monitor Cell Viability: Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Accurate Cell Counting: Use a consistent method for cell counting to ensure uniform seeding. | |
| Western blot shows incomplete suppression of p-ERK or other downstream markers. | Feedback Reactivation of Signaling: Inhibition of the RAS pathway can sometimes trigger feedback loops that reactivate upstream signaling.[6] | 1. Time-Course Analysis: Perform a time-course experiment (e.g., 2, 6, 24, 48 hours) to observe the dynamics of pathway inhibition and potential reactivation. 2. Investigate Upstream Receptors: Assess the activation status of receptor tyrosine kinases (RTKs) like EGFR. |
| Acquired Resistance: Prolonged exposure to the inhibitor may lead to the selection of resistant cell populations. | 1. Sequence KRAS in Resistant Cells: Check for secondary mutations in the KRAS gene that may interfere with this compound binding. 2. Analyze Bypass Tracks: Use techniques like RNA-seq or phospho-proteomics to identify upregulated signaling pathways in resistant cells. |
Data Presentation
Table 1: In Vitro Activity of this compound in AsPC-1 (Pancreatic Cancer, KRAS G12D) Cell Line
| Parameter | Value (nM) |
| pERK EC50 | 23 |
| CellTiter-Glo® EC50 | 17 |
Data extracted from a presentation by Revolution Medicines.[8]
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed KRAS G12D mutant cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 90 µL of culture medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a 10X serial dilution of this compound in culture medium from a DMSO stock.
-
Treatment: Add 10 µL of the 10X this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the EC50 value.
Western Blot for RAS Pathway Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with varying concentrations of this compound or vehicle for the desired time points (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Denature protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 9. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Mandatory Visualizations
Caption: this compound forms a tri-complex with active KRAS G12D and Cyclophilin A, inhibiting downstream signaling.
Caption: A logical workflow for troubleshooting variable in vitro responses to this compound.
References
- 1. RMC-9805 | this compound | KRAS G12D Inhibitor | TargetMol [targetmol.com]
- 2. RMC-9805 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. aacr.org [aacr.org]
- 4. drughunter.com [drughunter.com]
- 5. Revolution Medicines Announces Publication of a Peer-Reviewed Research Paper in Science on the Discovery and Development of this compound, a RAS(ON) G12D-Selective Inhibitor | Revolution Medicines [ir.revmed.com]
- 6. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. revmed.com [revmed.com]
Addressing Zoldonrasib precipitation in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and use of Zoldonrasib, with a specific focus on addressing challenges related to stock solution precipitation.
Troubleshooting Guide: this compound Precipitation in Stock Solutions
| Issue | Potential Cause | Recommended Action |
| Precipitation upon initial dissolution in DMSO | - Use of old or water-contaminated DMSO.[1] - Insufficient mixing or dissolution time. - this compound concentration exceeds its solubility limit. | - Use fresh, anhydrous DMSO.[1] - Vortex or sonicate the solution to aid dissolution. Gentle warming may also be applied.[2] - Prepare a stock solution at a concentration known to be soluble, such as 100 mg/mL in DMSO.[1] |
| Precipitation after freeze-thaw cycles | - Repeated temperature changes can promote crystal formation. | - Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[2] |
| Precipitation when diluting the stock solution in aqueous media | - this compound has lower solubility in aqueous solutions compared to DMSO. | - When preparing working solutions for in vitro or in vivo experiments, follow established protocols that use co-solvents and surfactants like PEG300 and Tween-80 to maintain solubility.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is fresh, anhydrous Dimethyl Sulfoxide (DMSO).[1]
Q2: What is the maximum soluble concentration of this compound in DMSO?
A2: this compound is soluble in DMSO up to 100 mg/mL (85.58 mM).[1] It is important to use fresh DMSO, as absorbed moisture can reduce solubility.[1]
Q3: How should I store my this compound stock solution?
A3: Aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] For long-term storage, it is recommended to store the stock solution at -80°C for up to one year.[1] For shorter periods, storage at -20°C for up to one month is acceptable.[1][2]
Q4: My this compound precipitated out of the stock solution. Can I still use it?
A4: If precipitation is observed, you can attempt to redissolve the compound by gentle warming and/or sonication.[2] However, if the precipitate does not fully dissolve, it is recommended to prepare a fresh stock solution to ensure accurate concentration for your experiments.
Q5: What is the mechanism of action of this compound?
A5: this compound is an orally bioavailable covalent tri-complex inhibitor of the KRAS G12D mutation.[3][4][5] It selectively binds to the active, GTP-bound form of KRAS G12D, preventing downstream signaling pathways and leading to apoptosis in cancer cells expressing this mutation.[3][6][7]
Experimental Protocols
Protocol for Preparing a 100 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If dissolution is slow or incomplete, sonicate the solution for short intervals or gently warm it until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[1][2]
Visualizations
Caption: Workflow for preparing and troubleshooting this compound stock solutions.
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
References
Zoldonrasib dose-response curve optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Zoldonrasib dose-response curve experiments. It includes frequently asked questions, detailed experimental protocols, troubleshooting guides, and key clinical data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is an orally bioavailable, covalent inhibitor that selectively targets the KRAS G12D mutation.[1] Unlike inhibitors that bind to the inactive (GDP-bound) state of KRAS, this compound targets the active, GTP-bound conformation (RAS-ON).[2][3] It functions as a "molecular glue," forming a tri-complex with cyclophilin A and the active KRAS G12D protein.[1][4][5] This leads to a covalent and irreversible bond with the mutant aspartic acid residue, which in turn blocks downstream signaling pathways, such as the MAPK pathway, leading to apoptosis in cancer cells.[1][5] This unique mechanism may help delay or prevent resistance by remaining effective even when upstream signaling is active.[2][3]
Q2: What is a recommended starting concentration range for in vitro dose-response experiments? A2: For initial in vitro experiments, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50) in your specific cell model. Based on data from other KRAS inhibitors, a typical starting range is from 0.1 nM to 10 µM.[6][7] It is critical to perform a serial dilution across this range to generate a full dose-response curve.
Q3: How can I confirm that this compound is engaging its target and inhibiting the pathway in my cell line? A3: The most direct method to confirm target engagement and pathway inhibition is to measure the phosphorylation levels of downstream biomarkers. A significant reduction in the phosphorylation of ERK (p-ERK), a key component of the MAPK pathway, is a reliable indicator of this compound activity.[6] This can be assessed using Western blot analysis after treating KRAS G12D-mutant cells with this compound for a specified time (e.g., 2-24 hours).
Q4: What is the recommended Phase 2 dose and what are the observed clinical response rates for this compound? A4: In a Phase 1 clinical trial, the recommended Phase 2 dose (RP2D) for this compound was determined to be 1,200 mg administered once daily.[2][3][8] The maximum tolerated dose was not reached.[3][9] In patients with KRAS G12D-mutated non–small cell lung cancer (NSCLC) treated at this dose, the objective response rate (ORR) was 61% and the disease control rate (DCR) was 89%.[2][3][10] For patients with pancreatic ductal adenocarcinoma (PDAC), the ORR was 30% with a DCR of 80%.[5][8]
Quantitative Data Summary
The following tables summarize key efficacy and safety data from the this compound Phase 1 clinical trial.
Table 1: this compound Phase 1 Clinical Efficacy
| Tumor Type | Dose Regimen | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Citation |
|---|---|---|---|---|
| NSCLC | 1,200 mg Once Daily | 61% | 89% | [2][3][11] |
| PDAC | 1,200 mg Daily or 600 mg Twice Daily | 30% | 80% |[5][8] |
Table 2: this compound Phase 1 Safety and Tolerability (at RP2D)
| Adverse Event (AE) | Frequency (Any Grade) | Key Details | Citation |
|---|---|---|---|
| Nausea | ~27-39% | Mostly Grade 1-2, easily managed. | [2][3][8] |
| Diarrhea | ~20-24% | Mostly Grade 1-2. | [2][3][8] |
| Fatigue | Not specified, but common | Typically low-grade. | [3][9] |
| Vomiting | ~15-18% | Mostly Grade 1-2. | [2][8] |
| Dose Discontinuation | 1% | Low rate of discontinuation due to AEs. |[2][3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism of action targeting the active KRAS G12D(ON) state.
Caption: Experimental workflow for determining the in vitro IC50 of this compound.
Experimental Protocols
Protocol 1: In Vitro IC50 Determination via Cell Viability Assay
This protocol provides a general framework for determining the IC50 value of this compound in a KRAS G12D-mutant cancer cell line.
-
Cell Plating:
-
Culture KRAS G12D-mutant cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well).
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in culture medium to create a range of 2x final concentrations. A 10-point dilution series is recommended (e.g., 20 µM down to 0.2 nM).
-
Include a vehicle control (culture medium with the same percentage of DMSO as the highest drug concentration).
-
-
Cell Treatment:
-
Carefully remove the old medium from the 96-well plate.
-
Add 100 µL of the 2x this compound dilutions or vehicle control to the appropriate wells.[6]
-
Perform in triplicate for each concentration.
-
-
Incubation:
-
Incubate the plate for a period relevant to the cell line's doubling time, typically 72 hours.
-
-
Viability Assessment (Example using MTS reagent):
-
Prepare MTS reagent according to the manufacturer's instructions.
-
Add 20 µL of the MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).
-
Use a suitable software (e.g., GraphPad Prism) to plot % viability against the log of the drug concentration and fit a non-linear regression curve to determine the IC50 value.[6]
-
Protocol 2: Western Blot Analysis of p-ERK Inhibition
-
Cell Treatment:
-
Seed KRAS G12D-mutant cells in 6-well plates and grow to ~70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, 10x, 100x of the determined IC50) and a vehicle control for a set time (e.g., 2, 6, or 24 hours).[6]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Scrape the cells and collect the lysate. Centrifuge at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant from each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize p-ERK levels to total ERK to account for any changes in total protein expression.[6]
-
Troubleshooting Guide
Caption: Troubleshooting logic for unexpected this compound dose-response results.
Q: My IC50 value is much higher than expected, or my cells are not responding to this compound. What should I do? A:
-
Verify Cell Line Genotype: First, confirm that your cell line harbors the KRAS G12D mutation and does not have other co-occurring mutations that could confer resistance. Sanger sequencing or NGS is recommended.
-
Check Compound Integrity: Ensure your this compound stock has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution from powder.
-
Optimize Assay Conditions: Cell seeding density and incubation time can significantly impact IC50 values. Ensure the cells are in the exponential growth phase during treatment and that the assay duration is appropriate.
-
Assess Target Inhibition: If the IC50 remains high, use Western blotting to check if this compound is inhibiting p-ERK at high concentrations. A lack of p-ERK inhibition suggests a primary resistance mechanism or a problem with the compound.
Q: I am observing high variability between my replicate wells. What are the common causes? A:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating to avoid variation in cell numbers per well.
-
Pipetting Error: Use calibrated pipettes and proper technique, especially during the serial dilution and cell treatment steps. "Edge effects" in 96-well plates can also cause variability; consider not using the outer wells for experimental data.
-
Reagent Distribution: Ensure viability reagents are mixed thoroughly and evenly distributed in each well.
Q: I performed a Western blot, but I don't see a decrease in p-ERK levels after treatment. What could be wrong? A:
-
Insufficient Dose or Time: The concentration or duration of treatment may be insufficient. Perform a dose-response and a time-course experiment (e.g., 1, 4, 8, 24 hours) to find the optimal conditions for p-ERK inhibition.
-
Compound Inactivity: As with a high IC50, verify the integrity of your this compound stock.
-
Technical Issues: Ensure proper protein transfer and use fresh, validated antibodies. Confirm that your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of your proteins. Check that the total ERK levels are consistent across samples.
References
- 1. Facebook [cancer.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. aacr.org [aacr.org]
- 4. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. This compound May Elicit Objective Responses in Patients With KRAS G12D Mutated NSCLC - The ASCO Post [ascopost.com]
- 10. First-Ever KRAS G12D Inhibitor this compound Shows 61% Response Rate in Lung Cancer [healthandpharma.net]
- 11. aacrjournals.org [aacrjournals.org]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
A Comparative Preclinical Guide to Zoldonrasib and Other KRAS G12D Inhibitors
The landscape of targeted cancer therapy is rapidly evolving, with the once "undruggable" KRAS oncogene now yielding to a new generation of specific and potent inhibitors. Among the most prevalent and challenging mutations is KRAS G12D, a key driver in devastating cancers such as pancreatic, colorectal, and non-small cell lung cancer. This guide provides an objective, data-driven comparison of the preclinical performance of this compound against other notable KRAS G12D inhibitors, including MRTX1133, INCB161734, GFH375 (VS-7375), and the pan-KRAS inhibitor BI 1701963.
Mechanism of Action: A Divergence in Strategy
KRAS G12D inhibitors employ distinct strategies to counteract the oncogenic activity of the mutant protein. This compound stands out with its novel "tri-complex inhibitor" approach. It forms a covalent bond with the aspartic acid of the G12D mutation by leveraging a protein-protein interface between cyclophilin A and the activated, GTP-bound form of RAS (RAS(ON)).[1] This unique mechanism targets the active state of KRAS, potentially preventing resistance driven by upstream signaling changes.[2]
In contrast, MRTX1133 is a non-covalent inhibitor that binds to the switch II pocket of KRAS G12D, inhibiting the protein-protein interactions necessary for downstream signaling.[3] It has been shown to bind to both the inactive (GDP-bound) and active (GTP-bound) states of KRAS G12D.[4] Similarly, INCB161734 is a non-covalent inhibitor that binds with high affinity to both the GDP and GTP forms of KRAS G12D at the switch II pocket.[5][6] GFH375 (VS-7375) also functions as a dual inhibitor, targeting both the ON (GTP-bound) and OFF (GDP-bound) states of KRAS G12D.[7][8][9][10]
BI 1701963 takes a broader approach as a pan-KRAS inhibitor. It does not directly bind to KRAS but instead inhibits SOS1, a guanine (B1146940) nucleotide exchange factor (GEF) that is essential for activating KRAS by facilitating the exchange of GDP for GTP.[11][12][13] This mechanism allows it to block KRAS signaling irrespective of the specific mutation.[11][12][13]
Quantitative Data Comparison
The following tables summarize the available preclinical data for this compound and its comparators. It is important to note that these values are derived from various studies and direct comparisons should be made with caution due to potential differences in experimental conditions.
Table 1: Biochemical Potency
| Inhibitor | Target | Assay Type | KD (dissociation constant) | IC50 (half-maximal inhibitory concentration) | Selectivity |
| This compound | KRAS G12D (ON) | Not Specified | Not Specified | Not Specified | Selective for G12D |
| MRTX1133 | KRAS G12D (GDP-bound) | HTRF | ~0.2 pM[14] | <2 nM[3][14] | ~700-fold for G12D vs WT[3][14] |
| INCB161734 | KRAS G12D (GDP & GTP) | Not Specified | Picomolar affinity[5][6] | <3 nM (SOS1 exchange assay)[5][6] | >80-fold for G12D vs WT[5][6] |
| GFH375 (VS-7375) | KRAS G12D (ON/OFF) | Not Specified | Not Specified | Not Specified | Selective for G12D[7][8][9][10] |
| BI 1701963 | SOS1 | Not Specified | Not Specified | Not Specified | Pan-KRAS activity |
Table 2: Cellular Activity
| Inhibitor | Cell Lines | Assay Type | IC50 (Cell Proliferation) | IC50 (pERK Inhibition) | Notes |
| This compound | KRAS G12D mutant | Not Specified | Not Specified | Not Specified | Induces deep and durable tumor regressions in preclinical models.[1] |
| MRTX1133 | KRAS G12D mutant | Cell Viability | Median ~5 nM[3][14] | ~5 nM[14] | >1,000-fold selective vs WT cell lines.[3][14] |
| INCB161734 | KRAS G12D mutant | Cell Proliferation | Mean 154 nM (range: 8.3-318 nM)[5][6] | Mean 14.3 nM (range: 1.9-45.2 nM)[5][6] | Induces apoptosis and S-phase cell cycle arrest.[5] |
| GFH375 (VS-7375) | KRAS G12D mutant | Cell Proliferation | More potent than MRTX1133 and RMC-9805 (this compound) in MEFs.[10] | More potent than MRTX1133 and RMC-9805 (this compound) in reducing pERK.[10] | |
| BI 1701963 | KRAS mutant | Not Specified | Not Specified | Not Specified | Selective for cancer cell lines with KRAS mutations.[11][12] |
Table 3: In Vivo Efficacy
| Inhibitor | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) / Regression |
| This compound | KRAS G12D mutant models | Not Specified | Deep and durable tumor regressions.[1] |
| MRTX1133 | Pancreatic cancer xenografts (HPAC) | 30 mg/kg BID (IP) | 85% regression.[3] |
| Pancreatic cancer PDX models | Not Specified | Marked tumor regression (≥30%) in 8 of 11 models.[14] | |
| INCB161734 | Multiple PDAC and CRC xenografts | Oral | Significant TGI, growth arrest, and/or regression.[5] |
| GFH375 (VS-7375) | Colorectal and pancreatic cancer models | Oral | Significant tumor regression.[7] |
| BI 1701963 | KRAS mutant models | Not Specified | Blocks tumor growth for many tested G12 and G13 KRAS mutations.[11][12] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the KRAS signaling pathway, the mechanisms of the inhibitors, and a typical workflow for their preclinical evaluation.
Caption: Simplified KRAS signaling pathway.
Caption: Mechanisms of action for KRAS G12D inhibitors.
Caption: Preclinical evaluation workflow for KRAS G12D inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are generalized protocols for key experiments used to evaluate KRAS G12D inhibitors.
Biochemical Potency and Binding Affinity Assays
Objective: To determine the direct binding affinity (KD) and inhibitory potency (IC50) of the compound against the purified KRAS G12D protein.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay:
-
Recombinant KRAS G12D protein is incubated with a fluorescently labeled GTP analog and a terbium-labeled anti-KRAS antibody.
-
Serial dilutions of the inhibitor are added to the reaction.
-
The plate is incubated to allow binding to reach equilibrium.
-
The HTRF signal is measured, where a decrease in signal indicates displacement of the fluorescent GTP analog by the inhibitor.
-
IC50 values are calculated from the dose-response curves.
-
-
Surface Plasmon Resonance (SPR):
-
KRAS G12D protein is immobilized on a sensor chip.
-
A series of concentrations of the inhibitor are flowed over the chip surface.
-
The association and dissociation of the inhibitor are monitored in real-time by measuring changes in the refractive index.
-
Kinetic parameters (kon, koff) and the dissociation constant (KD) are determined from the sensorgrams.
-
Cellular Activity Assays
Objective: To assess the inhibitor's effect on KRAS signaling and cell viability in cancer cell lines harboring the KRAS G12D mutation.
-
pERK Inhibition Assay:
-
KRAS G12D mutant cancer cell lines (e.g., HPAC, AsPC-1) are seeded in multi-well plates.
-
Cells are treated with a range of inhibitor concentrations for a specified time.
-
Cells are lysed, and protein concentration is determined.
-
Levels of phosphorylated ERK (pERK) and total ERK are measured by Western blot or ELISA.
-
A dose-dependent decrease in the pERK/total ERK ratio indicates on-target activity, and an IC50 value is calculated.
-
-
Cell Viability/Proliferation Assay:
-
KRAS G12D mutant and wild-type cell lines are seeded in 96-well plates.
-
Cells are treated with serial dilutions of the inhibitor for 72-96 hours.
-
Cell viability is measured using a reagent such as CellTiter-Glo® (measures ATP) or MTT (measures metabolic activity).
-
IC50 values for cell growth inhibition are determined from the dose-response curves, and selectivity is assessed by comparing the IC50 in mutant versus wild-type cells.
-
In Vivo Tumor Growth Inhibition Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitor in animal models.
-
Cell-Line Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) Models:
-
Tumor Implantation: Immunodeficient mice are subcutaneously implanted with KRAS G12D mutant human cancer cells (CDX) or tumor fragments from a patient's cancer (PDX).
-
Tumor Growth Monitoring: Tumor volume is measured regularly with calipers.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. The inhibitor is administered at various doses and schedules (e.g., orally, once or twice daily).[15]
-
Efficacy Assessment: Tumor volume and body weight are monitored throughout the study. The percentage of tumor growth inhibition (TGI) or regression is calculated at the end of the study.[15]
-
Pharmacodynamic Analysis: Tumors may be collected at the end of the study to assess target engagement and downstream signaling modulation (e.g., pERK levels) by immunohistochemistry or Western blot.
-
References
- 1. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 2. aacr.org [aacr.org]
- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. incytemi.com [incytemi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. GenFleet Announces Superior Anti-tumor Activity of GFH375/VS-7375, a Highly Selective Oral KRAS G12D (ON/OFF) Inhibitor, in Multiple Preclinical Studies of Monotherapy and Combination Treatments at 2025 AACR Annual Meeting -GenFleet Therapeutics [genfleet.com]
- 8. verastem.com [verastem.com]
- 9. trialstat.com [trialstat.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Pardon Our Interruption [boehringer-ingelheim.com]
- 12. BI-1701963 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. Boehringer Ingelheim Advances First Pan-KRAS Inhibitor BI 1701963 into Clinical Testing - BioSpace [biospace.com]
- 14. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Tale of Two KRAS Inhibitors: A Comparative Guide to Zoldonrasib and Adagrasib
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the mechanisms of action of two targeted therapies, zoldonrasib and adagrasib. This document outlines their distinct approaches to inhibiting oncogenic KRAS, supported by available preclinical and clinical data, detailed experimental methodologies, and visualizations of the underlying biological pathways.
The Kirsten rat sarcoma viral oncogene homolog (KRAS) has long been a challenging target in oncology. However, the development of specific inhibitors has marked a significant turning point. This guide focuses on two such inhibitors: adagrasib, a covalent inhibitor of KRAS G12C, and this compound, a novel inhibitor of KRAS G12D. While both aim to disrupt aberrant KRAS signaling, their mechanisms of action and target specificities differ significantly.
At a Glance: Key Differences
| Feature | This compound | Adagrasib |
| Target Mutation | KRAS G12D | KRAS G12C |
| Target State | Active, GTP-bound (RAS-ON) | Inactive, GDP-bound (RAS-OFF) |
| Mechanism | Forms a tri-complex with cyclophilin A and KRAS G12D, leading to covalent modification.[1] | Covalently and irreversibly binds to the cysteine residue of KRAS G12C.[2][3] |
| Clinical Development | Phase 1 clinical trials ongoing.[4][5][6][7][8] | FDA-approved for previously treated KRAS G12C-mutated non-small cell lung cancer (NSCLC).[9] |
Delving into the Mechanisms of Action
This compound: A Novel Tri-Complex Inhibitor of the Active State
This compound employs a unique "molecular glue" approach to target the active, GTP-bound form of KRAS G12D, also known as the "RAS-ON" state.[1] This is a departure from earlier KRAS inhibitors that target the inactive state. This compound's mechanism involves the formation of a tri-complex with the intracellular chaperone protein, cyclophilin A, and the mutated KRAS G12D protein.[1] This complex formation facilitates the covalent modification of the aspartic acid at position 12 of the KRAS G12D mutant, effectively inhibiting its function and downstream signaling.[1] By targeting the active state, this compound aims to overcome potential resistance mechanisms that involve the reactivation of upstream signaling pathways.[5][6]
Adagrasib: A Covalent Inhibitor of the Inactive State
Adagrasib functions as a selective and irreversible covalent inhibitor of the KRAS G12C mutation.[2][3] It specifically targets the mutant cysteine residue at position 12, which is not present in the wild-type KRAS protein. Adagrasib binds to KRAS G12C when it is in its inactive, GDP-bound state (the "RAS-OFF" state).[3] This covalent binding locks the protein in this inactive conformation, preventing it from being activated by upstream signals and subsequently blocking downstream signaling through pathways such as the MAPK/ERK and PI3K/AKT cascades, which are crucial for tumor cell proliferation and survival.[2][3][10]
Preclinical and Clinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies comparing this compound and adagrasib are not extensively published. However, individual studies provide insights into their potency and efficacy.
Adagrasib has demonstrated potent and selective inhibition of KRAS G12C mutant cell lines, with IC50 values in the nanomolar range.[11] Clinical data from the KRYSTAL-1 trial showed an objective response rate (ORR) of 43% and a median overall survival (OS) of 14.1 months in patients with previously treated KRAS G12C-mutated NSCLC.[9] The KRYSTAL-12 trial further demonstrated improved progression-free survival (PFS) with adagrasib compared to docetaxel.[3]
This compound has shown promising early clinical activity in its Phase 1 trial. In patients with KRAS G12D-mutated NSCLC, an ORR of 61% and a disease control rate (DCR) of 89% were observed at the recommended Phase 2 dose of 1200 mg daily.[4] In patients with pancreatic ductal adenocarcinoma (PDAC), this compound also demonstrated antitumor activity.[7]
Table 1: Summary of Clinical Efficacy Data
| Parameter | This compound (Phase 1, NSCLC cohort) | Adagrasib (KRYSTAL-1, NSCLC) |
| Objective Response Rate (ORR) | 61%[4] | 43%[9] |
| Disease Control Rate (DCR) | 89%[4] | Not explicitly stated in the provided snippets |
| Median Overall Survival (OS) | Data not mature | 14.1 months[9] |
| Median Progression-Free Survival (PFS) | Data not mature | 6.9 months[9] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of these inhibitors. Below are representative methodologies for key in vitro assays.
Cell Viability Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce cell viability by 50%.
Protocol:
-
Cell Seeding: KRAS mutant cancer cell lines (e.g., NCI-H358 for G12C, or engineered lines for G12D) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the inhibitor (this compound or adagrasib) or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions.
-
Viability Assessment: A cell viability reagent, such as CellTiter-Glo®, is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control, and the IC50 value is calculated by fitting the dose-response curve to a non-linear regression model.[12]
pERK Inhibition Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the downstream KRAS signaling pathway by measuring the phosphorylation of ERK, a key downstream effector.
Protocol:
-
Cell Treatment: KRAS mutant cells are treated with various concentrations of the inhibitor for a defined period (e.g., 2-24 hours).
-
Cell Lysis: Cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK (as a loading control).
-
Signal Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using a chemiluminescent substrate and imaged.
-
Data Analysis: The intensity of the pERK bands is quantified and normalized to the total ERK bands to determine the extent of pathway inhibition at different inhibitor concentrations.
Conclusion
This compound and adagrasib represent two distinct and innovative strategies for targeting oncogenic KRAS. Adagrasib's success in targeting the inactive KRAS G12C mutant has paved the way for a new class of cancer therapeutics. This compound, with its novel mechanism of targeting the active KRAS G12D state through a tri-complex formation, offers a promising approach for a different subset of KRAS-mutant cancers and may provide a way to overcome certain resistance mechanisms. The ongoing clinical evaluation of this compound and the real-world data from adagrasib will continue to shape the landscape of KRAS-targeted therapies, offering new hope for patients with these challenging malignancies. Further head-to-head comparative studies will be invaluable in fully elucidating the relative strengths and potential applications of these two important drugs.
References
- 1. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 2. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 3. Adagrasib in KRYSTAL-12 has Broken the KRASG12C Enigma Code in Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. This compound May Elicit Objective Responses in Patients With KRAS G12D Mutated NSCLC - The ASCO Post [ascopost.com]
- 6. aacr.org [aacr.org]
- 7. onclive.com [onclive.com]
- 8. mskcc.org [mskcc.org]
- 9. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Zoldonrasib vs. Standard Chemotherapy: A Comparative Efficacy Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the efficacy of zoldonrasib, a first-in-class RAS(ON) G12D-selective inhibitor, against standard chemotherapy in the treatment of KRAS G12D-mutated solid tumors, primarily focusing on non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC).
Introduction
This compound (formerly RMC-9805) is an investigational oral, covalent inhibitor that selectively targets the active, GTP-bound (ON) state of the KRAS G12D protein.[1] This mechanism of action is distinct from KRAS G12C inhibitors that lock the protein in an inactive state.[2] By targeting the active conformation, this compound aims to overcome resistance mechanisms associated with upstream signaling.[3] The KRAS G12D mutation is a significant driver in several difficult-to-treat cancers, including NSCLC and PDAC.[4] Standard-of-care for patients with previously treated KRAS G12D-mutated NSCLC is typically docetaxel (B913) chemotherapy, which has historically shown limited efficacy.[2] For PDAC, second-line treatment options after initial chemotherapy regimens also offer modest benefits.
Efficacy of this compound: Clinical Trial Data
The primary source of efficacy data for this compound comes from the multi-center, open-label, Phase 1 RMC-9805-001 (NCT06040541) clinical trial. This study enrolled patients with advanced solid tumors harboring a KRAS G12D mutation who had received at least one prior line of therapy.[5][6]
Non-Small Cell Lung Cancer (NSCLC)
In a cohort of 18 evaluable patients with KRAS G12D-mutated NSCLC treated with the recommended Phase 2 dose (RP2D) of 1200 mg once daily, this compound demonstrated promising anti-tumor activity.[5]
Pancreatic Ductal Adenocarcinoma (PDAC)
For patients with KRAS G12D-mutated PDAC, this compound also showed encouraging signs of efficacy. In 40 response-evaluable patients treated at the 1200 mg daily dose, the following outcomes were observed.[4][7]
Comparative Efficacy Data
The following tables summarize the available efficacy data for this compound in comparison to standard chemotherapy. It is important to note that the data for this compound is from an early-phase trial, and direct head-to-head comparative trials have not yet been conducted. The standard chemotherapy data is based on historical and real-world evidence.
Table 1: Efficacy in Previously Treated KRAS G12D Non-Small Cell Lung Cancer
| Efficacy Parameter | This compound (1200 mg QD) | Docetaxel (Standard of Care) |
| Objective Response Rate (ORR) | 61%[5] | ~10-15%[2] |
| Disease Control Rate (DCR) | 89%[5] | Not widely reported |
| Median Time to Response | 1.4 months[5] | Not applicable |
| Median Progression-Free Survival (PFS) | Not yet mature | Real-world PFS: ~4.6 months (in KRAS G12C) |
Table 2: Efficacy in Previously Treated KRAS G12D Pancreatic Ductal Adenocarcinoma
| Efficacy Parameter | This compound (1200 mg daily) | Standard Second-Line Chemotherapy |
| Objective Response Rate (ORR) | 30%[4][7] | Low (e.g., 2.9% for gemcitabine (B846) + nab-paclitaxel after FOLFIRINOX)[8] |
| Disease Control Rate (DCR) | 80%[4][7] | Not widely reported |
Signaling Pathway and Mechanism of Action
This compound functions as a "molecular glue," forming a tri-complex with cyclophilin A and the active GTP-bound KRAS G12D protein. This leads to the covalent modification of the mutant aspartate-12 residue, selectively inhibiting downstream signaling pathways, such as the MAPK pathway (RAF-MEK-ERK), which are crucial for tumor cell proliferation and survival.
Caption: Mechanism of action of this compound in inhibiting the KRAS G12D signaling pathway.
Experimental Protocols
This compound Phase 1 Trial (RMC-9805-001)
-
Study Design: A multicenter, open-label, dose-escalation and dose-expansion Phase 1 study (NCT06040541).[6]
-
Patient Population: Patients with advanced solid tumors harboring a KRAS G12D mutation who had previously received standard therapy appropriate for their tumor type and stage. Key inclusion criteria included an ECOG performance status of 0 or 1 and no active brain metastases.[5]
-
Treatment: this compound was administered orally once daily (QD) or twice daily (BID) in 21-day cycles. Dose levels explored ranged from 150 mg to 1200 mg daily. The recommended Phase 2 dose was established at 1200 mg QD.[5][6]
-
Assessments: Tumor responses were assessed every 6 weeks for the first 24 weeks, and then every 9 weeks thereafter.[6] Safety and tolerability were continuously monitored.
Caption: Workflow for the Phase 1 clinical trial of this compound.
Conclusion
Early clinical data for this compound demonstrates a significant improvement in objective response rates and disease control rates compared to historical data for standard-of-care chemotherapy in patients with previously treated KRAS G12D-mutated NSCLC and PDAC. The safety profile of this compound appears manageable, with most treatment-related adverse events being low-grade. While these findings are promising, further evaluation in larger, randomized controlled trials is necessary to definitively establish the comparative efficacy and long-term outcomes of this compound versus standard chemotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Effect of KRAS Variants on OS, Treatment Response in Pancreatic Cancer | GI Oncology Now [gioncologynow.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. onclive.com [onclive.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. onclive.com [onclive.com]
- 8. Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers of Response for Zoldonrasib Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zoldonrasib, a novel KRAS G12D inhibitor, with established KRAS G12C inhibitors, Sotorasib and Adagrasib. It focuses on the biomarkers influencing therapeutic response and includes available experimental data and methodologies to support further research and development in the field of targeted cancer therapy.
Introduction to KRAS Inhibition
Mutations in the KRAS gene are among the most common drivers of cancer, leading to uncontrolled cell growth and proliferation. For years, KRAS was considered "undruggable." However, the development of specific inhibitors targeting KRAS mutations has marked a significant breakthrough in oncology. This guide focuses on this compound, a first-in-class inhibitor of the KRAS G12D mutation, and compares it to Sotorasib and Adagrasib, which target the KRAS G12C mutation.[1][2]
A key distinction lies in their mechanism of action. This compound is a RAS(ON) inhibitor, targeting the active, GTP-bound state of the KRAS G12D protein.[3][4][5] In contrast, Sotorasib and Adagrasib are RAS(OFF) inhibitors, binding to the inactive, GDP-bound conformation of the KRAS G12C protein.[6] This fundamental difference may have implications for efficacy and resistance mechanisms.
Comparative Efficacy and Safety
This compound has shown promising early results in its Phase 1 clinical trial (NCT06040541) for patients with KRAS G12D-mutated solid tumors.[1] The primary alternatives for KRAS-mutated cancers, Sotorasib and Adagrasib, have been approved for the treatment of KRAS G12C-mutated non-small cell lung cancer (NSCLC) and have demonstrated clinical benefit.[3]
| Therapy | Target Mutation | Cancer Type (Pivotal Trials) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Adverse Events (Most Common) |
| This compound | KRAS G12D | NSCLC | 61%[1][5][7][8] | 89%[1][5][7][8] | Nausea, Diarrhea, Vomiting (mostly Grade 1-2)[3][5][7] |
| PDAC | 30%[9] | 80%[9] | Nausea, Diarrhea, Vomiting (mostly Grade 1-2)[9] | ||
| Sotorasib | KRAS G12C | NSCLC | 41%[10] | 81% (not explicitly stated, but derived from data) | Diarrhea, Nausea, Fatigue, Increased AST/ALT |
| Adagrasib | KRAS G12C | NSCLC | 43%[11] | 80% | Nausea, Diarrhea, Vomiting, Fatigue[8] |
Biomarkers of Response and Resistance
The primary biomarker for this compound therapy is the presence of a KRAS G12D mutation . For Sotorasib and Adagrasib, the key biomarker is a KRAS G12C mutation . Beyond the primary mutation, other molecular factors can influence treatment outcomes.
This compound (KRAS G12D)
-
Circulating Tumor DNA (ctDNA): Early data suggests that on-treatment reductions in KRAS G12D ctDNA levels may correlate with antitumor activity and could serve as a dynamic biomarker of response.[1] In a phase 1 study, a significant decrease in KRAS G12D variant allele frequency was observed in a majority of patients treated with this compound.[12]
Sotorasib and Adagrasib (KRAS G12C)
-
Co-mutations: The presence of co-occurring mutations in genes such as TP53, STK11, and KEAP1 can modulate the efficacy of KRAS G12C inhibitors. For instance, KEAP1 co-mutations have been associated with a worse prognosis.
-
TTF-1 Expression: In NSCLC, high expression of Thyroid Transcription Factor-1 (TTF-1) has been identified as a potential predictive biomarker for improved survival outcomes in patients treated with Sotorasib.
-
Mechanisms of Acquired Resistance: Resistance to KRAS G12C inhibitors can emerge through various mechanisms, including:
-
"On-target" resistance: New mutations in the KRAS gene that prevent inhibitor binding.
-
"Off-target" resistance: Activation of bypass signaling pathways, such as through mutations in NRAS, BRAF, RET, or amplification of MET.[6]
-
Signaling Pathways
The diagrams below illustrate the targeted signaling pathway and the distinct mechanisms of action of this compound versus Sotorasib and Adagrasib.
Experimental Protocols
Detailed protocols for biomarker identification are crucial for reproducible research. Below are generalized methodologies for key assays.
KRAS Mutation Detection
Objective: To identify KRAS G12D or G12C mutations in tumor tissue or liquid biopsy samples.
Methodology: Next-Generation Sequencing (NGS)
-
Sample Preparation:
-
Tissue Biopsy: Formalin-fixed paraffin-embedded (FFPE) tissue sections are deparaffinized. DNA is extracted using a commercially available kit optimized for FFPE samples.
-
Liquid Biopsy: Cell-free DNA (cfDNA) is extracted from plasma using a specialized cfDNA extraction kit.
-
-
Library Preparation:
-
DNA is quantified, and its quality is assessed.
-
Targeted gene panels that include the KRAS gene are used for library preparation. This involves DNA fragmentation, end-repair, A-tailing, and ligation of adapters.
-
-
Sequencing:
-
The prepared libraries are sequenced on an NGS platform (e.g., Illumina or Ion Torrent).
-
-
Data Analysis:
-
Sequencing reads are aligned to a reference human genome.
-
Variant calling algorithms are used to identify single nucleotide variants (SNVs) and insertions/deletions (indels) in the KRAS gene.
-
The identified mutations are annotated and filtered based on quality scores and population frequency databases.
-
Circulating Tumor DNA (ctDNA) Analysis
Objective: To quantify the variant allele frequency (VAF) of KRAS mutations in plasma as a monitoring biomarker.
Methodology: Droplet Digital PCR (ddPCR)
-
Sample Preparation: cfDNA is extracted from plasma as described above.
-
Assay Preparation: A ddPCR master mix is prepared containing the cfDNA sample, primers, and fluorescently labeled probes specific for the wild-type and mutant KRAS alleles.
-
Droplet Generation: The reaction mixture is partitioned into thousands of nanoliter-sized droplets, each ideally containing one or zero DNA templates.
-
PCR Amplification: PCR is performed on the droplets.
-
Droplet Reading: A droplet reader analyzes each droplet for fluorescence, determining whether it contains the wild-type or mutant allele.
-
Data Analysis: The number of positive and negative droplets is used to calculate the concentration and fractional abundance of the mutant KRAS DNA.
TTF-1 Immunohistochemistry (IHC)
Objective: To assess the expression level of TTF-1 in NSCLC tumor tissue.
Methodology:
-
Tissue Preparation: FFPE tumor tissue is sectioned onto glass slides.
-
Antigen Retrieval: Slides are deparaffinized, rehydrated, and treated with an antigen retrieval solution (e.g., citrate (B86180) buffer) at high temperature to unmask the TTF-1 epitope.
-
Blocking: Endogenous peroxidase activity is blocked, and non-specific antibody binding is minimized using a blocking solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for TTF-1.
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is added, followed by a chromogenic substrate (e.g., DAB) that produces a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: Slides are counterstained (e.g., with hematoxylin) to visualize cell nuclei, dehydrated, and coverslipped.
-
Analysis: A pathologist evaluates the staining intensity and the percentage of positive tumor cells to determine the TTF-1 expression level.
Conclusion
This compound represents a promising new therapeutic option for patients with KRAS G12D-mutated cancers, a population with currently limited targeted treatment choices.[1] Its distinct RAS(ON) mechanism of action offers a new approach to inhibiting oncogenic KRAS signaling. The primary biomarker for this compound is the KRAS G12D mutation itself, with ctDNA showing potential as a dynamic monitoring tool.
In comparison, the KRAS G12C inhibitors Sotorasib and Adagrasib have established clinical utility, and the understanding of biomarkers influencing their efficacy is more mature, encompassing co-mutations and protein expression levels. Continued research into the molecular landscape of KRAS-mutated tumors will be essential for optimizing patient selection, predicting response, and developing effective combination strategies to overcome resistance. The ongoing clinical development of this compound will be critical in defining its role in the evolving landscape of KRAS-targeted therapies.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials [theoncologynurse.com]
- 4. Analysis of KRAS Mutation Subtype in Tissue DNA and Cell-Free DNA Using Droplet Digital PCR and the Function of Cell-Free DNA as a Recurrence Predictive Marker in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncozine.com [oncozine.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Automated TTF-1 Immunohistochemistry Assay for the Differentiation of Lung Adenocarcinoma Versus Lung Squamous Cell Carcinoma. | Semantic Scholar [semanticscholar.org]
- 8. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. ascopubs.org [ascopubs.org]
- 11. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]
- 12. aacrjournals.org [aacrjournals.org]
Head-to-Head Comparison: Zoldonrasib and MRTX1133 for KRAS G12D-Mutated Cancers
A detailed guide for researchers and drug development professionals on two leading KRAS G12D inhibitors, summarizing their mechanism of action, preclinical and clinical data, and experimental methodologies.
The KRAS G12D mutation is a key oncogenic driver in a significant number of malignancies, including pancreatic, colorectal, and non-small cell lung cancers. For decades, KRAS was considered an "undruggable" target. However, recent breakthroughs have led to the development of targeted inhibitors. This guide provides a head-to-head comparison of two promising investigational drugs, Zoldonrasib (RMC-9805) and MRTX1133, offering a comprehensive overview of their performance based on available experimental data.
At a Glance: this compound vs. MRTX1133
| Feature | This compound (RMC-9805) | MRTX1133 |
| Mechanism of Action | Covalent inhibitor of the active, GTP-bound KRAS G12D (RAS-ON) | Non-covalent inhibitor of the inactive, GDP-bound KRAS G12D (RAS-OFF) |
| Binding Pocket | Switch II pocket | Switch II pocket |
| Administration | Oral | Intraperitoneal (preclinical), Oral (prodrug in development) |
| Development Status | Phase 1/1b clinical trials | Phase 1/2 clinical trial initiated |
Mechanism of Action: Targeting KRAS G12D Through Different States
This compound and MRTX1133 employ distinct strategies to inhibit the oncogenic activity of KRAS G12D.
This compound is a first-in-class, oral, covalent inhibitor that selectively targets the active, GTP-bound state of KRAS G12D (RAS-ON).[1][2] It utilizes a novel "tri-complex inhibitor" approach, forming a molecular bridge between cyclophilin A and the activated KRAS G12D protein.[2] This unique mechanism allows for a covalent bond to form with the aspartic acid residue of the G12D mutation, locking the oncoprotein in an inactive state and preventing downstream signaling.[2] By targeting the active form of KRAS, this compound may circumvent resistance mechanisms that involve the reactivation of upstream signaling pathways.[3]
MRTX1133 , on the other hand, is a potent and selective, non-covalent inhibitor that binds to the inactive, GDP-bound form of KRAS G12D. It occupies the switch II pocket, a key region for KRAS signaling, thereby preventing the protein-protein interactions necessary for the activation of downstream pathways. By stabilizing the inactive state, MRTX1133 effectively shuts down the oncogenic signaling cascade.
References
Safety Operating Guide
Essential Protocols for the Safe Disposal of Zoldonrasib
For researchers and laboratory personnel engaged in the development of targeted cancer therapies, the proper management and disposal of potent investigational compounds like Zoldonrasib is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions for this compound are not publicly available, this document outlines a comprehensive disposal plan based on the safety protocols for similar potent kinase inhibitors and general guidelines for hazardous chemical waste management.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
Required Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat must be worn at all times.
In the case of accidental exposure, adhere to the following first aid measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water. Contaminated clothing should be removed. |
| Eye Contact | Flush eyes with plenty of water for a minimum of 15 minutes, periodically lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, administer artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
This compound Disposal Workflow
The disposal of this compound and any materials contaminated with it must be handled as hazardous waste. Strict adherence to institutional, local, state, and federal regulations is mandatory. The following workflow provides a step-by-step guide for proper disposal.
Detailed Disposal Protocol
Step 1: Waste Segregation It is crucial to segregate waste contaminated with this compound from non-hazardous laboratory trash to prevent cross-contamination and ensure proper disposal.
-
Solid Waste: All solid materials that have come into contact with this compound, including gloves, pipette tips, empty vials, and contaminated bench paper, should be collected in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container that is compatible with the solvents used.
Step 2: Container Labeling Proper labeling of waste containers is essential for safety and regulatory compliance. All containers must be clearly marked with:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The date on which the waste was first added to the container.
Step 3: Storage of Waste Store hazardous waste in a designated and secure area, away from general laboratory traffic, to minimize the risk of spills and unauthorized access.[1] This storage area should have secondary containment to control any potential leaks. For specific time limits on waste storage, consult your institution's Environmental Health and Safety (EHS) office.[1]
Step 4: Arranging for Pickup Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1] Do not attempt to dispose of this compound or its containers in the regular trash or down the drain.[1]
Chemical and Physical Properties of this compound
The following table summarizes the key physicochemical properties of this compound.[2][3][4][5]
| Property | Value |
| Molecular Formula | C₆₃H₈₈F₃N₁₁O₇ |
| Molecular Weight | 1168.46 g/mol |
| Appearance | Solid |
| CAS Number | 2922732-54-3 |
| Solubility | Soluble in DMSO |
This compound Signaling Pathway Inhibition
This compound is a potent and selective covalent inhibitor of KRAS G12D in its active, GTP-bound state (RAS(ON)). It functions by forming a tri-complex with KRAS G12D and cyclophilin A, which leads to the disruption of downstream signaling pathways, ultimately inducing apoptosis in cancer cells harboring the KRAS G12D mutation.[3][4]
By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling Zoldonrasib
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Zoldonrasib (RMC-9805), a potent, orally active KRAS G12D inhibitor.[1][2] Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Chemical Name | This compound[1][3] |
| Synonyms | RMC-9805, KRAS G12D inhibitor 18[1][2] |
| CAS Number | 2922732-54-3[1][3] |
| Molecular Formula | C₆₃H₈₈F₃N₁₁O₇[1][3] |
| Molecular Weight | 1168.46 g/mol [3] |
| Purity | 99.73%[1] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C.[3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent compound and should be handled with care. While a specific safety data sheet (SDS) is not publicly available, hazard statements for a related compound suggest it may be harmful if swallowed and cause serious eye irritation.[4][5] Clinical studies in humans have reported adverse events including nausea, diarrhea, vomiting, and rash.[6] Therefore, appropriate personal protective equipment is mandatory.
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Hand Protection: Two pairs of chemotherapy-rated nitrile gloves are recommended, especially when handling stock solutions.[4][7]
-
Body Protection: An impervious laboratory coat or gown resistant to chemical permeation is required.[4]
-
Respiratory Protection: An N95 respirator or higher is recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet.[4]
Experimental Protocols: Safe Handling Procedures
Strict adherence to the following procedures is essential for the safe handling of this compound.
1. Preparation and Workspace:
-
All handling of this compound, particularly weighing the solid form and preparing stock solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet.[4]
-
The work surface should be covered with absorbent, plastic-backed paper to contain any potential spills.[4]
2. Weighing the Compound:
-
Use a dedicated, calibrated analytical balance inside the containment unit.
-
Handle the container with care to minimize the creation of dust.[4]
3. Preparing Solutions:
-
When dissolving the compound, slowly add the solvent to the solid to prevent splashing.[4]
-
If necessary, gentle heating and/or sonication can be used to aid dissolution.[4]
4. Spills and Decontamination:
-
In case of a spill, immediately decontaminate the area.
-
Clear the area and wear appropriate PPE, including respiratory protection for large spills of powder.
-
Use an appropriate absorbent material for liquid spills.
-
Clean the area with soap and water.[8]
First Aid Measures
In the event of accidental exposure, follow these immediate first aid measures:[8]
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing.[8]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[8]
Operational and Disposal Plans
The disposal of this compound and any contaminated materials must be managed as hazardous waste in accordance with local, state, and federal regulations.[8]
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including contaminated gloves, pipette tips, and empty vials, must be collected in a designated, clearly labeled, and sealed container.[8]
-
Liquid Waste: Liquid waste containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.[8]
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[8]
-
Include the date the waste was first added to the container.[8]
-
Store hazardous waste in a designated, secure area with secondary containment to prevent spills.[8]
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of hazardous waste.
Visual Workflow Guides
The following diagrams illustrate the procedural workflows for donning and doffing personal protective equipment and the disposal of this compound waste.
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. KRAS G12D inhibitor 18 | KRAS G12D Inhibitor | AmBeed.com [ambeed.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. pogo.ca [pogo.ca]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
